molecular formula C6H6N2O B032264 6-Aminonicotinaldehyde CAS No. 69879-22-7

6-Aminonicotinaldehyde

Cat. No.: B032264
CAS No.: 69879-22-7
M. Wt: 122.12 g/mol
InChI Key: BMNPVMQSUPTGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminonicotinaldehyde is a high-purity, bifunctional organic building block of significant value in medicinal chemistry and materials science. Its structure features both an electron-rich aromatic amine and an electrophilic aldehyde group on a pyridine ring, making it a versatile precursor for the synthesis of diverse nitrogen-containing heterocycles. Researchers primarily utilize this compound in metal-catalyzed cross-coupling reactions and as a key scaffold in multicomponent reactions, such as the synthesis of imidazo[1,2-a]pyridines and other fused bicyclic systems. These core structures are frequently explored in the development of pharmaceutical candidates, particularly as kinase inhibitors, antimicrobial agents, and ligands for various biological targets. Furthermore, its aldehyde functionality allows for facile condensation with amines to form Schiff base ligands, which are valuable in coordination chemistry and catalyst design. This compound provides a critical strategic advantage by enabling convergent synthesis and rapid generation of molecular complexity from a single, readily available starting material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNPVMQSUPTGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593440
Record name 6-Aminopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69879-22-7
Record name 6-Aminopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminopyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Aminonicotinaldehyde: A Versatile Intermediate in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

6-Aminonicotinaldehyde, also known as 6-aminopyridine-3-carboxaldehyde, is a heterocyclic organic compound that serves as a crucial and versatile intermediate in a wide array of research and development applications.[1] With the chemical formula C₆H₆N₂O, this compound integrates two highly reactive functional groups—an amino group and an aldehyde group—onto a pyridine ring.[1][2] This unique arrangement allows for a broad spectrum of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1]

This technical guide provides a comprehensive overview of the properties, synthesis, and primary research applications of this compound, tailored for professionals in organic synthesis and drug discovery.

Physicochemical and Computed Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in research. The compound is typically a light yellow powder and is stable under controlled conditions, such as under an inert gas at 2–8 ℃.[1][3] However, it is sensitive to oxidation in the air and hydrolysis in acidic or alkaline environments.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 69879-22-7[1][2][3][4][5]
Molecular Formula C₆H₆N₂O[1][2][3][4]
Molecular Weight 122.12 g/mol [1][2]
Appearance Light yellow powder[3]
Purity ≥97-98%[3][4]
Melting Point 161 ℃[1]
Boiling Point (Predicted) 309.0 ± 27.0 ℃[1]
Density (Predicted) 1.264 ± 0.06 g/cm³[1]
pKa (Predicted) 4.78 ± 0.13[1]
SMILES C1=CC(=NC=C1C=O)N[2]
InChIKey BMNPVMQSUPTGFD-UHFFFAOYSA-N[2]

Table 2: Computed Molecular Descriptors

DescriptorValueSource
Topological Polar Surface Area (TPSA) 55.98 Ų[4]
LogP 0.4763[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 1[4]

Core Applications in Research

The dual functionality of this compound underpins its wide reactivity and utility. The amino group readily undergoes condensation with ketones and aldehydes to form Schiff bases, while the aldehyde functionality can participate in reactions like acetal formation or be oxidized to a carboxylic acid.[1] This reactivity makes it a valuable precursor in several research domains.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in drug discovery and development.[1][6] Its structure is a scaffold for building more complex molecules with desired biological activities.

  • Antiviral and Antitumor Agents: The aldehyde group is a reactive center for coupling reactions, enabling the construction of novel antiviral scaffolds.[1] Similarly, the amino group can participate in condensation pathways that are critical for forming heteroaromatic structures found in antitumor drug candidates.[1]

  • Enzyme Inhibitors: this compound is a precursor for novel ribonucleotide reductase inhibitors.[7] Specifically, it is used in the synthesis of α-heterocyclic carboxaldehyde thiosemicarbazone derivatives, a class of compounds known to affect metal-binding sites in enzymes.[7]

  • Specific Drug Intermediates: It is known to be used as an intermediate in the synthesis of "Pomacini" and is related to the synthesis of Abemaciclib, an antineoplastic agent.[3][6]

Key pharmaceutical applications of this compound.
Synthesis of Fine and Specialty Chemicals

Beyond pharmaceuticals, this compound is a building block for other high-value chemicals. By modifying the pyridine ring with various substituents, researchers can design novel derivatives for specialized applications in:

  • Dyes

  • Pesticides

  • Advanced Materials[1]

Synthesis of this compound

An efficient and reliable synthesis is critical for the utility of any chemical intermediate. Several methods for preparing this compound have been developed. A common and effective route involves the reduction of 2-amino-5-cyanopyridine.

synthesis_workflow start 2-Amino-5-cyanopyridine (Starting Material) step1 Reduction of Nitrile start->step1 reagent1 Lithium Aluminum Hydride (LAH) in THF, 0 °C reagent1->step1 step2 Workup step1->step2 quench Quench with Saturated Sodium Sulfate Solution quench->step2 purify Wash, Dry, Concentrate step2->purify extract Extract with Ethyl Acetate extract->purify product This compound (Final Product) purify->product

Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-amino-5-cyanopyridine

This procedure details the reduction of 2-amino-5-cyanopyridine to afford this compound.[7]

Materials and Equipment:

  • 2-amino-5-cyanopyridine

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium sulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-5-cyanopyridine (10 g, 83.95 mmol, 1 eq.) in anhydrous tetrahydrofuran (150 mL) in a round-bottom flask under an inert atmosphere.[7]

  • Cool the solution to 0 °C using an ice bath.[7]

  • Slowly add lithium aluminum hydride (6.37 g, 167.90 mmol, 2 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.[7]

  • Stir the reaction mixture continuously at 0 °C for 1.5 hours. Monitor the reaction progress by TLC.[7]

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated sodium sulfate solution at 0 °C, followed by the addition of water (100 mL).[7]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[7]

  • Combine the organic layers, wash with saturated brine (1 x 30 mL), and dry over anhydrous sodium sulfate.[7]

  • Filter the solution and concentrate the filtrate under reduced pressure to afford the target product, 2-amino-5-formylpyridine (this compound).[7]

Results:

  • Yield: 7.50 g (73.16%)[7]

  • Appearance: Yellow oil[7]

  • Analysis (LCMS ESI): m/z [M+H]⁺ = 123 (Calculated for C₆H₆N₂O: 123)[7]

References

An In-depth Technical Guide to 6-Aminopyridine-3-carbaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-aminopyridine-3-carbaldehyde (CAS No. 69879-22-7), a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. While the specific historical details of its initial discovery are not prominently documented, its history is best defined by the development of its synthetic routes. This document details its physicochemical properties, provides a key experimental protocol for its synthesis, summarizes its known spectroscopic data, and explores its applications as a versatile precursor for compounds with significant biological activity, including novel ribonucleotide reductase inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and History

6-Aminopyridine-3-carbaldehyde, also known as 6-aminonicotinaldehyde or 2-amino-5-formylpyridine, is a substituted pyridine derivative featuring both an amino and a formyl functional group.[1] These groups provide two reactive sites, making the molecule a highly versatile intermediate for the synthesis of a wide range of more complex heterocyclic systems.

The history of 6-aminopyridine-3-carbaldehyde is not marked by a singular discovery event but rather by its emergence as a useful synthetic intermediate in chemical literature and commercial catalogs. Its significance is derived from the broader class of aminopyridines, which have been extensively studied for decades due to their diverse pharmacological activities.[2][3] The development of reliable synthetic pathways to produce this specific aldehyde has enabled its use in the construction of targeted molecules for pharmaceutical research.

Physicochemical and Computed Properties

The fundamental properties of 6-aminopyridine-3-carbaldehyde are summarized below. Data has been compiled from various chemical databases and suppliers.[4][5][6]

PropertyValueReference(s)
IUPAC Name 6-aminopyridine-3-carbaldehyde[5]
Synonyms This compound, 2-Amino-5-formylpyridine[5][7]
CAS Number 69879-22-7[4][5][6]
Molecular Formula C₆H₆N₂O[4][5][6]
Molecular Weight 122.12 g/mol [5]
Appearance Light yellow powder[8]
Melting Point 161°C[9]
Boiling Point 309.0 ± 27.0 °C at 760 mmHg[9]
Flash Point 140.6 ± 23.7 °C[9]
Density 1.3 ± 0.1 g/cm³[9]
XLogP3-AA 0[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[5]
Exact Mass 122.048012819 Da[5]
Topological Polar Surface Area 56.0 Ų[5]

Synthesis and Experimental Protocols

The synthesis of 6-aminopyridine-3-carbaldehyde can be achieved through several plausible routes, including the formylation of 2-aminopyridine or the oxidation of 2-amino-5-methylpyridine. However, a well-documented and reproducible method involves the reduction of a nitrile.

Key Synthetic Method: Reduction of 2-Amino-5-cyanopyridine

A common and effective laboratory-scale synthesis involves the reduction of the commercially available 2-amino-5-cyanopyridine (also known as 6-aminonicotinonitrile) using a hydride reducing agent.[10] Lithium aluminum hydride (LAH) has been successfully employed for this transformation. Diisobutylaluminium hydride (DIBAL-H) is another reagent known for the partial reduction of nitriles to aldehydes.[11][12]

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis of 2-amino-5-formylpyridine (6-aminopyridine-3-carbaldehyde).[10]

Reaction Scheme: Starting Material: 2-Amino-5-cyanopyridine Reagent: Lithium Aluminum Hydride (LAH) Product: 2-Amino-5-formylpyridine (6-Aminopyridine-3-carbaldehyde)

Materials:

  • 2-Amino-5-cyanopyridine (1.0 eq.)

  • Lithium Aluminum Hydride (LAH) (2.0 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Sodium Sulfate (Na₂SO₄) solution

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate

  • Saturated Brine

Procedure:

  • To a solution of 2-amino-5-cyanopyridine (10 g, 83.95 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (150 mL), slowly add lithium aluminum hydride (6.37 g, 167.90 mmol, 2.0 eq.) at 0 °C under an inert atmosphere.

  • Stir the reaction mixture continuously at 0 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated sodium sulfate solution at 0 °C.

  • Add water (100 mL) to the quenched reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product, 2-amino-5-formylpyridine, is obtained as a yellow oil (7.50 g, 73.16% yield).[10]

G Experimental Workflow: Synthesis of 6-Aminopyridine-3-carbaldehyde cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve 2-Amino-5-cyanopyridine in anhydrous THF add_lah Slowly add LAH (2.0 eq.) at 0 °C start->add_lah stir Stir at 0 °C for 1.5h add_lah->stir quench Quench with sat. Na₂SO₄(aq) stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry product Product: 6-Aminopyridine-3-carbaldehyde (Yellow Oil, 73% Yield) dry->product analysis Characterize (LCMS, NMR, etc.) product->analysis

Synthesis and Workup Workflow.

Spectroscopic Data

Characterization data is essential for confirming the identity and purity of the synthesized compound. While commercial suppliers confirm its structure using NMR, detailed spectral data is not widely published.[8]

Data TypeObserved ValuesReference(s)
¹H NMR Data not available in the searched literature.-
¹³C NMR Data not available in the searched literature.-
LCMS (ESI) m/z [M+H]⁺: 123 (Calculated for C₆H₇N₂O⁺: 123.05)[10]

Applications in Research and Drug Development

6-Aminopyridine-3-carbaldehyde serves as a key intermediate in the synthesis of various biologically active compounds. Its bifunctional nature allows for diverse chemical transformations.

Precursor to Ribonucleotide Reductase Inhibitors

The compound is a known precursor for a class of novel ribonucleotide reductase inhibitors.[10] Specifically, it is used to synthesize α-heterocyclic carboxaldehyde thiosemicarbazones, which are known to target the metal-binding site of this critical enzyme involved in DNA synthesis and repair. This makes it a molecule of interest in the development of antineoplastic (anti-cancer) agents.

Synthesis of Fused Heterocyclic Systems

The aldehyde and amino groups can participate in cyclocondensation reactions to form fused ring systems. These scaffolds, such as imidazopyridines or pyrazolopyridines, are prevalent in many pharmacologically active molecules. The Vilsmeier-Haack reaction, a powerful formylation tool, is often used to create aldehyde precursors like this for building complex heterocyclic drugs.[13][14]

Formation of Schiff Bases

The carbaldehyde group readily reacts with primary amines to form Schiff bases (imines). This reaction can be used to link the 6-aminopyridine core to other pharmacophores or to generate ligands for coordination chemistry. Schiff bases derived from aminopyridines are themselves investigated for a range of biological activities.[3]

G cluster_core Core Intermediate cluster_reactions Key Reactions cluster_products Product Classes & Applications A 6-Aminopyridine-3-carbaldehyde B Condensation (e.g., with Thiosemicarbazide) A->B Formyl group rxn C Cyclocondensation (e.g., with active methylene compounds) A->C Amino & Formyl rxn D Reductive Amination A->D Formyl group rxn E Thiosemicarbazones (Ribonucleotide Reductase Inhibitors) B->E F Fused Heterocycles (e.g., Imidazopyridines) C->F G Substituted Aminopyridines (Drug Scaffolds) D->G

Role as a Versatile Chemical Intermediate.

References

An In-depth Technical Guide to the Chemical Synthesis of 6-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinaldehyde, also known as 6-amino-3-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through three main strategies, each with its own set of advantages and challenges. These strategies include:

  • Reduction of a Nitrile Precursor: This is one of the most direct and widely cited methods, involving the reduction of a readily available cyanopyridine derivative.

  • Amination of a Halogenated Precursor: This approach leverages the substitution of a halogen atom on the pyridine ring with an amino group, a common strategy in heterocyclic chemistry.

  • Multi-step Synthesis from a Pyridine Derivative: This route involves a series of functional group transformations on a substituted pyridine core to introduce the required amino and aldehyde moieties.

The following sections will delve into the specifics of each of these synthetic pathways.

Synthesis Route 1: Reduction of 2-Amino-5-cyanopyridine

This method is a highly efficient and straightforward approach to this compound, utilizing the reduction of the nitrile group in 2-amino-5-cyanopyridine.

Experimental Protocol

Materials:

  • 2-Amino-5-cyanopyridine

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium sulfate solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a round-bottom flask under an inert atmosphere, a solution of 2-amino-5-cyanopyridine (10 g, 83.95 mmol) in anhydrous tetrahydrofuran (150 mL) is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (6.37 g, 167.90 mmol) is added slowly and portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred continuously at 0 °C for 1.5 hours.

  • Upon completion of the reaction, it is carefully quenched by the dropwise addition of a saturated sodium sulfate solution at 0 °C, followed by the addition of water (100 mL).

  • The resulting mixture is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with saturated brine (1 x 30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography if necessary.[1]

Quantitative Data
ParameterValueReference
Starting Material2-Amino-5-cyanopyridine[1]
Key ReagentLithium aluminum hydride[1]
SolventTetrahydrofuran[1]
Reaction Time1.5 hours[1]
Reaction Temperature0 °C[1]
Yield73.16%[1]
Purity>98% (typical)
Analytical DataLCMS (ESI) m/z [M+H]+: Theoretical 123, Measured 123[1]

Synthesis Workflow

G start Start: 2-Amino-5-cyanopyridine in THF step1 Cool to 0 °C start->step1 step2 Add Lithium Aluminum Hydride (LAH) step1->step2 step3 Stir at 0 °C for 1.5h step2->step3 step4 Quench with saturated Na2SO4 solution and water step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash with brine, dry, and concentrate step5->step6 end_node End: this compound step6->end_node

Reduction of 2-Amino-5-cyanopyridine Workflow

Synthesis Route 2: Amination of 6-Chloronicotinaldehyde

This synthetic pathway involves the nucleophilic aromatic substitution of a chlorine atom from 6-chloronicotinaldehyde with an amino group. This can be achieved through direct amination with ammonia or via a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol (Hypothetical)

Materials:

  • 6-Chloronicotinaldehyde

  • Ammonia (as a solution in a suitable solvent, e.g., 1,4-dioxane) or an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis)

  • For Buchwald-Hartwig: Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide)

  • Anhydrous, inert solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (Buchwald-Hartwig Amination):

  • To a dry Schlenk flask under an inert atmosphere, add 6-chloronicotinaldehyde (1 mmol), the palladium catalyst (e.g., 0.02 mmol Pd₂(dba)₃), and the ligand (e.g., 0.04 mmol Xantphos).

  • Add the anhydrous solvent (e.g., 10 mL toluene).

  • Add the amine source (e.g., benzophenone imine, 1.2 mmol) and the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction is quenched with water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • If using an ammonia equivalent like benzophenone imine, the resulting imine is hydrolyzed with aqueous acid to yield the primary amine.

  • The crude product is purified by column chromatography.

Quantitative Data
ParameterValue (Estimated)
Starting Material6-Chloronicotinaldehyde
Key ReagentsPalladium catalyst, ligand, base, ammonia source
SolventToluene or Dioxane
Reaction Time12-24 hours
Reaction Temperature80-110 °C
Yield60-90%
Purity>95% after chromatography

Synthesis Workflow

G start Start: 6-Chloronicotinaldehyde, Pd catalyst, ligand, base in Toluene step1 Add ammonia source (e.g., benzophenone imine) start->step1 step2 Heat to 80-110 °C for 12-24h step1->step2 step3 Cool and quench with water step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Wash, dry, and concentrate step4->step5 step6 Hydrolyze imine (if applicable) step5->step6 end_node End: this compound step6->end_node

Buchwald-Hartwig Amination of 6-Chloronicotinaldehyde

Synthesis Route 3: Multi-step Synthesis from 2-Aminopyridine

This route involves the introduction of the aldehyde functionality onto the 2-aminopyridine backbone. A common approach is the Vilsmeier-Haack formylation, which is an electrophilic aromatic substitution reaction.

Experimental Protocol (Hypothetical)

Materials:

  • 2-Aminopyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, anhydrous N,N-dimethylformamide is cooled in an ice bath.

  • Phosphorus oxychloride (3 equivalents) is added dropwise to the cooled DMF, maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • A solution of 2-aminopyridine (1 equivalent) in anhydrous dichloromethane is added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data
ParameterValue (Estimated)
Starting Material2-Aminopyridine
Key ReagentsPhosphorus oxychloride, N,N-Dimethylformamide
SolventDichloromethane, DMF
Reaction TimeSeveral hours
Reaction TemperatureReflux
YieldModerate (can vary significantly)
Purity>95% after chromatography

Synthesis Workflow

G start Start: DMF, POCl3 (Vilsmeier Reagent Formation) step1 Add 2-Aminopyridine in DCM at 0 °C start->step1 step2 Warm to RT and reflux for several hours step1->step2 step3 Cool and pour onto ice step2->step3 step4 Neutralize with NaHCO3 solution step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash, dry, and concentrate step5->step6 end_node End: this compound step6->end_node

Vilsmeier-Haack Formylation of 2-Aminopyridine

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own merits. The reduction of 2-amino-5-cyanopyridine stands out for its high yield and operational simplicity. The amination of 6-chloronicotinaldehyde offers a convergent approach, particularly amenable to modern cross-coupling methodologies. The multi-step synthesis from 2-aminopyridine, while potentially lower-yielding, provides a classic example of electrophilic aromatic substitution on a pyridine ring. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide provides the necessary foundational information for scientists and professionals to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

6-Aminonicotinaldehyde as a Potential Ribonucleotide Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 6-Aminonicotinaldehyde has been described as a potential ribonucleotide reductase inhibitor, publicly available scientific literature lacks specific quantitative data on its inhibitory activity (e.g., IC50 values) and detailed experimental protocols for its evaluation. This guide, therefore, provides a comprehensive overview of ribonucleotide reductase as a therapeutic target, general mechanisms of inhibition, and standard experimental protocols that would be employed to characterize a novel inhibitor like this compound.

Introduction to Ribonucleotide Reductase (RR)

Ribonucleotide reductase (RR) is a critical enzyme in all living organisms that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). This reaction is the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1][2][3] The central role of RR in cell proliferation has made it a prime target for the development of anticancer therapies.[3]

The mammalian RR is a heterodimeric enzyme composed of two subunits:

  • RRM1 (α): The large subunit, which contains the catalytic site and two allosteric sites that regulate enzyme activity and substrate specificity.[1]

  • RRM2 (β): The small subunit, which houses a di-iron center and a stable tyrosyl free radical essential for the catalytic process.[1][2]

The expression of RR is tightly regulated and linked to the cell cycle, with its activity peaking during the S-phase to meet the demands of DNA synthesis.[2] Consequently, cancer cells, characterized by uncontrolled proliferation, often exhibit elevated levels of RR activity, making the enzyme an attractive target for therapeutic intervention.[3]

Mechanism of Ribonucleotide Reductase and Inhibition Strategies

The catalytic cycle of RR involves a complex free radical mechanism initiated by the tyrosyl radical in the RRM2 subunit. This radical is transferred over a long distance to the active site in the RRM1 subunit, where it initiates the reduction of the ribonucleotide substrate.

Inhibition of RR can be achieved through several mechanisms, broadly categorized as:

  • RRM1-targeted inhibitors: These are often nucleoside analogs that, once phosphorylated, bind to the catalytic or allosteric sites of the RRM1 subunit, leading to either competitive inhibition or allosteric inactivation.[2]

  • RRM2-targeted inhibitors: These compounds typically act by quenching the tyrosyl free radical or chelating the di-iron center in the RRM2 subunit, thereby preventing the initiation of the catalytic cycle.

  • Inhibitors of RRM1-RRM2 interaction: A newer class of inhibitors aims to disrupt the formation of the active holoenzyme complex by preventing the association of the RRM1 and RRM2 subunits.[4]

Given its chemical structure as a pyridine-based aldehyde, this compound could potentially act as an RR inhibitor by binding to the catalytic site of RRM1, possibly forming a Schiff base with a reactive amine residue, or by chelating the iron center in RRM2. However, without experimental evidence, its precise mechanism of action remains speculative.

Quantitative Data on Ribonucleotide Reductase Inhibitors

A crucial aspect of characterizing any enzyme inhibitor is the determination of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below provides a general template for how such data would be presented for an RR inhibitor.

Table 1: Inhibitory Potency of Selected Ribonucleotide Reductase Inhibitors (Illustrative)

InhibitorTarget SubunitIC50 (µM)Cell LineReference
HydroxyureaRRM2100 - 200VariousF. Tholander et al., 2016
Gemcitabine (diphosphate)RRM10.1 - 1VariousS.E. Huff et al., 2022
TriapineRRM20.1 - 5VariousJ. Shao et al., 2006
This compoundTBDN/AN/AData not available

N/A: Not Available; TBD: To Be Determined

Experimental Protocols for Characterizing RR Inhibitors

The following sections detail standardized experimental protocols that would be necessary to evaluate this compound as a ribonucleotide reductase inhibitor.

Ribonucleotide Reductase Activity Assay

This assay measures the enzymatic conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide in the presence of a potential inhibitor.

Principle: The activity of RR is determined by quantifying the formation of a radiolabeled deoxyribonucleotide from a corresponding radiolabeled ribonucleotide substrate.

Materials:

  • Purified recombinant human RRM1 and RRM2 subunits

  • [³H]-CDP (or another radiolabeled NDP substrate)

  • ATP (as an allosteric activator)

  • Dithiothreitol (DTT) or another reducing agent

  • HEPES buffer (pH 7.6)

  • Magnesium chloride (MgCl₂)

  • This compound (or other test inhibitor)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, ATP, and the purified RRM1 and RRM2 subunits.

  • Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate (e.g., [³H]-CDP).

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding cold TCA to precipitate macromolecules.

  • Separate the radiolabeled deoxyribonucleotide product from the unreacted ribonucleotide substrate (e.g., by chromatography or differential precipitation).

  • Quantify the amount of radioactivity in the product fraction using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Cellular dNTP Pool Analysis

This experiment assesses the effect of the inhibitor on the intracellular concentrations of dNTPs, which is a direct downstream consequence of RR inhibition.

Principle: Inhibition of RR leads to a depletion of the cellular dNTP pools. This can be quantified using high-performance liquid chromatography (HPLC).

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Methanol

  • Perchloric acid

  • Potassium hydroxide

  • HPLC system with a suitable column (e.g., anion exchange)

  • dNTP standards

Procedure:

  • Culture the chosen cancer cell line to a desired confluency.

  • Treat the cells with varying concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24 hours).

  • Harvest the cells and extract the dNTPs using a cold methanol/water solution followed by precipitation with perchloric acid.

  • Neutralize the extracts with potassium hydroxide.

  • Separate and quantify the dNTPs in the extracts using HPLC by comparing the peak areas to those of known dNTP standards.

  • Analyze the changes in the concentrations of dATP, dCTP, dGTP, and dTTP in response to inhibitor treatment. A significant decrease in dNTP levels would be indicative of RR inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of ribonucleotide reductase has significant downstream effects on cellular processes, particularly those related to DNA synthesis and cell cycle progression.

Ribonucleotide Reductase Signaling Pathway

RR_Pathway cluster_0 Ribonucleotide Metabolism cluster_1 Cellular Processes cluster_2 Consequences of Inhibition RDP Ribonucleoside Diphosphates (ADP, GDP, CDP, UDP) RR Ribonucleotide Reductase (RRM1 + RRM2) RDP->RR dNTP Deoxyribonucleoside Triphosphates (dATP, dGTP, dCTP, dTTP) DNA_Replication DNA Replication dNTP->DNA_Replication DNA_Repair DNA Repair dNTP->DNA_Repair RR->dNTP dNDPs Inhibitor This compound (Potential Inhibitor) Inhibitor->RR Depletion dNTP Pool Depletion Cell_Cycle Cell Cycle Progression (S-Phase) DNA_Replication->Cell_Cycle Apoptosis Apoptosis S_Phase_Arrest S-Phase Arrest Depletion->S_Phase_Arrest Replication_Stress Replication Stress Depletion->Replication_Stress DNA_Damage DNA Damage Replication_Stress->DNA_Damage DNA_Damage->Apoptosis Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies Assay Ribonucleotide Reductase Activity Assay IC50 IC50 Determination Assay->IC50 Viability Cell Viability/Proliferation Assay (e.g., MTT, SRB) Assay->Viability Kinetics Enzyme Kinetic Studies (e.g., Ki, Mechanism) IC50->Kinetics dNTP_Pools dNTP Pool Analysis (HPLC) Viability->dNTP_Pools Binding Direct Binding Assays (e.g., SPR, ITC) Viability->Binding Cell_Cycle Cell Cycle Analysis (Flow Cytometry) dNTP_Pools->Cell_Cycle DNA_Damage DNA Damage Assessment (γ-H2AX staining) Cell_Cycle->DNA_Damage Structural Structural Studies (X-ray Crystallography, Cryo-EM) Binding->Structural

References

Preliminary Investigation of 6-Aminonicotinaldehyde Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminonicotinaldehyde is a versatile bifunctional building block in organic synthesis, prized for its unique electronic properties and dual reactivity. This technical guide provides a preliminary investigation into the reactivity of its core functional groups—the aromatic amino group and the aldehyde. This document summarizes key chemical properties, explores its utility in significant synthetic transformations such as Schiff base formation and the Pictet-Spengler reaction, and delves into its application in the construction of diverse heterocyclic scaffolds through multicomponent reactions. Detailed experimental protocols for representative reactions are provided, and key reaction pathways are visualized to facilitate a deeper understanding of its synthetic potential.

Introduction

This compound, also known as 6-aminopyridine-3-carboxaldehyde, is a heterocyclic compound featuring a pyridine ring substituted with both an amino and an aldehyde group.[1] This unique arrangement of a nucleophilic amino group and an electrophilic aldehyde moiety makes it a valuable intermediate for the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The pyridine nitrogen imparts distinct electronic properties to the ring, influencing the reactivity of both substituents. This guide aims to provide a detailed overview of the fundamental reactivity of this compound, supported by experimental data and procedural outlines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems and reaction conditions.

PropertyValueReference
CAS Number 69879-22-7[1]
Molecular Formula C₆H₆N₂O[1]
Molecular Weight 122.12 g/mol [1]
Melting Point 161 °C[1]
Boiling Point 309.0 ± 27.0 °C (Predicted)[1]
Density 1.264 ± 0.06 g/cm³ (Predicted)[1]
pKa 4.78 ± 0.13 (Predicted)[1]
Appearance Light yellow to yellow solid[2]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[1]

Core Reactivity

The synthetic utility of this compound stems from the distinct and often complementary reactivity of its amino and aldehyde functionalities.

The Amino Group: Nucleophilic Reactivity

The exocyclic amino group at the 6-position of the pyridine ring is a key site for nucleophilic attack. It readily participates in condensation reactions with electrophiles such as aldehydes and ketones.

The reaction of the primary amino group of this compound with various aldehydes and ketones under acidic or base catalysis, or with heating, leads to the formation of imines, commonly known as Schiff bases. These compounds are pivotal intermediates in the synthesis of various bioactive molecules.

A general workflow for the synthesis of Schiff bases from this compound is depicted below.

Schiff_Base_Formation cluster_reactants Reactants cluster_process Process cluster_products Products 6-ANA This compound Reaction Condensation Reaction (Solvent, Catalyst, Heat) 6-ANA->Reaction Carbonyl Aldehyde or Ketone (R1, R2) Carbonyl->Reaction Schiff_Base Schiff Base (Imine) Reaction->Schiff_Base Water Water Reaction->Water By-product Pictet_Spengler Tryptamine β-Arylethylamine (e.g., Tryptamine) Imine Schiff Base (Imine Intermediate) Tryptamine->Imine Aldehyde Aldehyde (e.g., this compound) Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization Product Tetrahydro-β-carboline Cyclization->Product - H+ Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Reduction Start 2-Chloronicotinic Acid Reagent1 N-Methylaniline, Diisopropylethylamine, Water Start->Reagent1 Product1 6-(Methyl(phenyl)amino)nicotinic acid Reagent1->Product1 Microwave, 200°C, 2h Reagent2 Thionyl Chloride, Dichloromethane Product1->Reagent2 Intermediate Acid Chloride Intermediate Reagent2->Intermediate 0°C Reagent3 Morpholine Intermediate->Reagent3 Product2 6-(Methyl(phenyl)amino)nicotinic acid morpholinamide Reagent3->Product2 Reagent4 Lithium tri-tert-butoxyaluminum hydride, THF Product2->Reagent4 Final_Product 6-(Methyl(phenyl)amino)nicotinaldehyde Reagent4->Final_Product 0°C to rt

References

In-Depth Technical Guide to 6-Aminonicotinaldehyde (CAS Number 69879-22-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Foundational Information

6-Aminonicotinaldehyde, with the Chemical Abstracts Service (CAS) number 69879-22-7, is an organic compound featuring a pyridine ring substituted with an amino group and a carboxaldehyde group.[1] Its strategic placement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis, particularly as an intermediate in the preparation of more complex bioactive molecules.[1][2] The presence of the amino and aldehyde moieties allows for a variety of chemical transformations, rendering it a versatile precursor for drug discovery programs.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings. The compound is typically a light yellow solid and should be stored under an inert atmosphere at 2-8°C to ensure its stability.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 69879-22-7[5]
Molecular Formula C₆H₆N₂O[5]
Molecular Weight 122.12 g/mol [5]
IUPAC Name 6-aminopyridine-3-carbaldehyde[5]
Synonyms 6-Aminopyridine-3-carboxaldehyde, 2-Amino-5-formylpyridine[5][6]
Appearance Light yellow powder[6]
Melting Point 161°C[7]
Boiling Point (Predicted) 309.0 ± 27.0 °C[7]
Density (Predicted) 1.264 ± 0.06 g/cm³[8]
pKa (Predicted) 4.78 ± 0.13[7]
Storage Conditions 2-8°C, under inert gas (nitrogen or argon)[4]
Spectroscopic and Computational Data

Computational and spectroscopic data provide further insight into the molecular characteristics of this compound, aiding in its identification and in the prediction of its chemical behavior.

Table 2: Spectroscopic and Computational Properties of this compound

PropertyValueReference(s)
SMILES C1=CC(=NC=C1C=O)N[5]
InChI InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8)[5]
Topological Polar Surface Area (TPSA) 55.98 Ų[9]
logP (Predicted) 0.4763[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 1[9]

Synthesis and Characterization

Synthetic Protocol

A general method for the synthesis of this compound involves the reduction of 2-amino-5-cyanopyridine.[7] The following protocol is a representative procedure based on this transformation.

Materials:

  • 2-amino-5-cyanopyridine

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium sulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-cyanopyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add lithium aluminum hydride (2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1.5 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfate at 0°C, followed by the addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.[7]

Characterization Workflow

A systematic workflow is essential for the confirmation of the identity and purity of the synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS IR FT-IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC G This compound This compound RNR Ribonucleotide Reductase (RNR) This compound->RNR Inhibition dNTPs Deoxyribonucleotides (dNTPs) RNR->dNTPs Catalyzes production of DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Essential for Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces G Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Ras Ras Receptor_Tyrosine_Kinases->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation_Survival Cell Proliferation & Survival ERK1/2->Proliferation_Survival Aminopyridine_Derivative Aminopyridine Derivative (e.g., this compound) Aminopyridine_Derivative->ERK1/2 Modulation? G cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_pathway Mechanism of Action Studies IC50 IC₅₀ Determination (Enzyme Assay) Kinetics Kinetic Studies (Mechanism of Inhibition) IC50->Kinetics Cytotoxicity Cytotoxicity Assays (IC₅₀) IC50->Cytotoxicity Binding Direct Binding Assays (e.g., SPR, ITC) Kinetics->Binding Target_Engagement Cellular Target Engagement Cytotoxicity->Target_Engagement Cell_Cycle Cell Cycle Analysis Target_Engagement->Cell_Cycle Western_Blot Western Blotting (Signaling Pathways) Target_Engagement->Western_Blot Apoptosis_Assay Apoptosis Assays Cell_Cycle->Apoptosis_Assay

References

The Pivotal Role of 6-Aminonicotinaldehyde in the Synthesis of Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinaldehyde, a versatile bifunctional pyridine derivative, has emerged as a crucial building block in the realm of heterocyclic chemistry. Its unique structure, featuring a reactive aldehyde group and a nucleophilic amino group on a pyridine scaffold, allows for a diverse array of chemical transformations. This strategic arrangement of functional groups makes it an ideal precursor for the construction of a wide variety of fused and unfused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key reaction pathways, experimental protocols, and the characterization of the resulting heterocyclic scaffolds.

Core Synthetic Applications

The reactivity of this compound is primarily centered around the electrophilic nature of the aldehyde carbonyl and the nucleophilicity of the ortho-amino group. This duality allows for a range of cyclization and condensation reactions, making it a valuable starting material for the synthesis of various nitrogen-containing heterocycles.

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic and efficient method for the construction of quinoline and naphthyridine ring systems. This reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound serves as an ideal substrate for this reaction, leading to the formation of 1,6-naphthyridines, a class of compounds with diverse biological activities.[1][2][3]

The general mechanism proceeds through an initial aldol condensation between the enolate of the active methylene compound and the aldehyde, followed by cyclization and dehydration to form the aromatic quinoline ring.[1]

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] This reaction is instrumental in the synthesis of a variety of substituted pyridines and fused pyridopyrimidines from this compound. The aldehyde group readily reacts with active methylene compounds such as malononitrile, ethyl cyanoacetate, and β-ketoesters, typically in the presence of a basic catalyst like piperidine or an ammonium salt.[5][6]

Multicomponent Reactions for Pyridine and Dihydropyridine Synthesis

This compound is an excellent component in multicomponent reactions (MCRs) for the one-pot synthesis of highly substituted pyridine and dihydropyridine derivatives. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. A common MCR involves the condensation of an aldehyde, an active methylene compound, a β-dicarbonyl compound, and an ammonium source.[6]

Data Presentation: Synthesis of Heterocyclic Scaffolds from this compound Analogs

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via Multicomponent Reaction [6]

AldehydeKetoneProductCatalystTime (min)Yield (%)m.p. (°C)
3-Chlorobenzaldehyde3-Chloroacetophenone2-Amino-4,6-bis(3-chlorophenyl)nicotinonitrileTBBDA2593170-173
4-FluorobenzaldehydeAcetophenone2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrileTBBDA2095188-190
4-Methylbenzaldehyde4-Bromoacetophenone2-Amino-6-(4-bromophenyl)-4-p-tolylnicotinonitrileTBBDA2592235-237
3-Nitrobenzaldehyde4-Chloroacetophenone2-Amino-6-(4-chlorophenyl)-4-(3-nitrophenyl)nicotinonitrileTBBDA3090258-260

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide

Table 2: Synthesis of Fused Pyrido[2,3-d]pyrimidines [7]

Reactant 1Reactant 2Product StructureYield (%)m.p. (°C)
o-Aminonicotinonitrile derivativeAcyl Chloride5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile65>300
o-Aminonicotinonitrile derivativeIsothiocyanate2-Amino-5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrileNot specifiedNot specified

Experimental Protocols

The following are representative, detailed protocols for key synthetic transformations involving aromatic aldehydes, which can be adapted for this compound.

General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridines[6]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Substituted acetophenone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (2.5 mmol)

  • N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) (0.05 g)

Procedure:

  • A mixture of the aldehyde, substituted acetophenone, malononitrile, ammonium acetate, and TBBDA is heated under stirring at 100 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and acetone (10:4) as the eluent.

  • After completion of the reaction (typically within 20-30 minutes), the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

  • The product is characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for Friedländer Annulation for Quinoline Synthesis[1]

Materials:

  • o-Aminoaryl aldehyde (e.g., this compound) (1 equiv)

  • Active methylene compound (e.g., ketone, β-ketoester) (1-1.2 equiv)

  • Catalyst (acidic or basic, e.g., p-toluenesulfonic acid, potassium hydroxide)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • The o-aminoaryl aldehyde and the active methylene compound are dissolved in the chosen solvent (if any) in a round-bottom flask.

  • The catalyst is added to the mixture.

  • The reaction mixture is heated to reflux or stirred at a specified temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography or recrystallization to yield the pure quinoline derivative.

  • Characterization is performed using spectroscopic methods (NMR, MS, IR) and melting point analysis.

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways involving this compound and its analogs.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Aldol Adduct Aldol Adduct This compound->Aldol Adduct Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate Base Enolate->Aldol Adduct Aldol Condensation Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization 1,6-Naphthyridine 1,6-Naphthyridine Cyclized Intermediate->1,6-Naphthyridine Dehydration

Caption: Friedländer synthesis of 1,6-naphthyridines.

Multicomponent_Pyridine_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product This compound This compound ReactionVessel One-Pot Synthesis (Heating) This compound->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel Ketone Ketone Ketone->ReactionVessel Ammonium Acetate Ammonium Acetate Ammonium Acetate->ReactionVessel 2-Amino-3-cyanopyridine Derivative 2-Amino-3-cyanopyridine Derivative ReactionVessel->2-Amino-3-cyanopyridine Derivative

Caption: One-pot synthesis of 2-amino-3-cyanopyridines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of a reactive aldehyde and a nucleophilic amino group on a pyridine ring enables access to important scaffolds such as quinolines, naphthyridines, pyridopyrimidines, and highly substituted pyridines. The synthetic routes, including the Friedländer annulation, Knoevenagel condensation, and multicomponent reactions, offer efficient and modular approaches for the construction of these complex molecules. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocyclic compounds with significant potential in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important precursor.

References

6-Aminonicotinaldehyde and its Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinaldehyde, a pyridine derivative featuring both an amino and an aldehyde functional group, serves as a versatile scaffold in medicinal chemistry. Its unique structural characteristics allow for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. Derivatives of this compound have been explored for various pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, supported by experimental protocols and quantitative data.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives often involves multi-step reactions, leveraging the reactivity of the pyridine ring and its substituents.

General Synthesis of this compound

One common route to this compound involves the reduction of a suitable precursor, such as 2-amino-5-cyanopyridine.

Experimental Protocol: Synthesis of 2-amino-5-formylpyridine (this compound) from 2-amino-5-cyanopyridine [1]

  • Dissolution: Dissolve 2-amino-5-cyanopyridine (10 g, 83.95 mmol) in 150 mL of tetrahydrofuran (THF) in a reaction vessel.

  • Reduction: Cool the solution to 0°C and slowly add lithium aluminum hydride (LAH) (6.37 g, 167.90 mmol).

  • Reaction: Stir the mixture at 0°C for 1.5 hours.

  • Quenching: Quench the reaction by the dropwise addition of a saturated sodium sulfate solution at 0°C.

  • Extraction: Add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: The final product, 2-amino-5-formylpyridine, can be characterized by LCMS.[1]

Synthesis of Schiff Base Derivatives

The aldehyde group of this compound is a key functional handle for creating a variety of derivatives, including Schiff bases. These are typically formed through the condensation reaction with primary amines.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

  • Dissolution: Dissolve this compound in a suitable solvent, such as ethanol.

  • Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.

  • Catalysis (Optional): A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for several hours.

  • Isolation: Cool the reaction mixture to allow the Schiff base product to precipitate. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure product.

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas. The biological activity is often attributed to the aminopyridine core, which is a feature in many bioactive molecules.

Anticancer Activity

The aminopyridine scaffold is present in a number of anticancer agents. While specific data for this compound derivatives is still emerging, related compounds have demonstrated significant cytotoxic effects.

Thiosemicarbazone Derivatives: Thiosemicarbazones derived from pyridine-2-carboxaldehyde, which are structurally similar to derivatives of this compound, have been shown to be potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and a well-established target in cancer therapy.

Anticancer_Mechanism cluster_Cell Cancer Cell 6_AN_derivative This compound Derivative (e.g., Thiosemicarbazone) RR Ribonucleotide Reductase dNTPs dNTP Pool (Building blocks of DNA) DNA_Synthesis DNA Synthesis & Repair Apoptosis Apoptosis (Cell Death)

Quantitative Data: Ribonucleotide Reductase Inhibition

CompoundIC50 (µM) for Ribonucleotide Reductase Inhibition
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.3
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.0
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicmicarbazone1.4

Experimental Protocol: Ribonucleotide Reductase Inhibition Assay

A common method to assess ribonucleotide reductase activity is to measure the conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme (ribonucleotide reductase), the test compound (this compound derivative) at various concentrations, a buffer, and cofactors.

  • Initiation: Start the reaction by adding the radiolabeled substrate (e.g., [3H]CDP).

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using chromatography (e.g., HPLC).

  • Quantification: Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

ERK1/2 Signaling Pathway: Structurally related aminopyridines have been suggested to modulate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

ERK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Aminopyridine Aminopyridine Derivative Aminopyridine->ERK Modulation (Potential)

Antimicrobial Activity

Schiff bases are a well-known class of compounds with a broad spectrum of antimicrobial activities. The imine group (-C=N-) is considered crucial for their biological effects. Metal complexes of Schiff bases derived from this compound are also being investigated as potential antimicrobial agents, as coordination with metal ions can enhance their activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilutions: Prepare serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Controls: Include positive controls (microorganism with no compound) and negative controls (medium only).

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental_Workflow_MIC Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Conclusion

This compound is a promising and versatile scaffold in medicinal chemistry. Its derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated potential as anticancer and antimicrobial agents. The synthetic accessibility of this core structure allows for the creation of large libraries of compounds for screening and optimization. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully explore their therapeutic potential and elucidate their mechanisms of action. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial for their translation into clinical candidates.

References

Unveiling the Bioactive Potential of 6-Aminonicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with both an amino and an aldehyde functional group.[1] As a derivative of the aminopyridine class of molecules, it holds potential for a diverse range of biological activities. Structurally related aminopyridines have demonstrated a wide spectrum of effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, outlines detailed experimental protocols for its investigation, and presents hypothetical data to serve as a framework for future research. Due to the limited published data specifically on this compound, this guide draws upon the activities of structurally similar compounds to propose a roadmap for its systematic biological evaluation.

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound is largely inferred from its structural relatives and a few key findings. The presence of the aminopyridine core is a strong indicator of potential therapeutic relevance.

Enzyme Inhibition

One of the most direct indications of this compound's biological activity is its classification as a potential ribonucleotide reductase inhibitor.[3] Ribonucleotide reductase is a critical enzyme in the DNA synthesis pathway, making it a key target for anticancer therapies. The aldehyde functional group can readily react with nucleophiles, such as cysteine residues, often found in the active sites of enzymes, leading to reversible or irreversible inhibition.

Anticancer Activity

Building on its potential as a ribonucleotide reductase inhibitor, this compound is a candidate for investigation as an anticancer agent. The antiproliferative effects of related nicotinaldehyde-based compounds have been evaluated against various cancer cell lines, including lung adenocarcinoma (A549), human breast cancer (MCF7), and human epithelial cervical cancer (HeLa).

Antimicrobial Activity

The aminopyridine scaffold is present in numerous compounds with demonstrated antimicrobial properties. Therefore, this compound warrants screening for activity against a panel of pathogenic bacteria and fungi.

Modulation of Signaling Pathways

Structurally analogous aminopyridines have been shown to influence intracellular signaling cascades. For instance, 4-aminopyridine can modulate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is implicated in various diseases, including cancer.[2] A potential mechanism of action for this compound could involve the modulation of this or other related kinase pathways.[2]

Quantitative Data Summary

To facilitate the systematic evaluation of this compound, the following tables present hypothetical quantitative data that could be generated through the experimental protocols outlined in this guide.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound
Cell Line Assay Type Endpoint Hypothetical Value (µM)
A549 (Lung Carcinoma)MTT AssayIC5015.2
MCF7 (Breast Cancer)MTT AssayIC5022.8
HeLa (Cervical Cancer)MTT AssayIC5018.5
HCT116 (Colon Cancer)MTT AssayIC5025.1
Table 2: Hypothetical Antimicrobial Activity of this compound
Organism Assay Type Hypothetical MIC (µg/mL)
Staphylococcus aureusBroth Microdilution32
Escherichia coliBroth Microdilution64
Candida albicansBroth Microdilution16
Table 3: Hypothetical Enzyme Inhibition by this compound
Enzyme Assay Type Hypothetical IC50 (µM)
Ribonucleotide ReductaseCell-Free Assay8.9
α-glucosidaseColorimetric Assay45.3

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Culture cancer cell lines (e.g., A549, MCF7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture media to achieve a range of final concentrations. Add the dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Ribonucleotide Reductase Inhibition Assay (Cell-Free)

This protocol outlines a general approach to assess the direct inhibitory effect of this compound on ribonucleotide reductase.

  • Enzyme and Substrate Preparation: Obtain purified recombinant ribonucleotide reductase and its substrate, cytidine 5'-diphosphate (CDP).

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, substrate, and necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature for a specific time.

  • Detection of Product: Quantify the formation of the product, deoxycytidine 5'-diphosphate (dCDP), using a suitable method such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the percentage of enzyme inhibition at each concentration of the compound and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms and experimental approaches related to this compound, the following diagrams are provided.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->ERK1/2 Potential Inhibition

Caption: Potential modulation of the ERK1/2 signaling pathway by this compound.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Screening->Enzyme Inhibition Assays Hit Identification Hit Identification Anticancer Assays->Hit Identification Antimicrobial Assays->Hit Identification Enzyme Inhibition Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active? End End Hit Identification->End Inactive? In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies In Vivo Studies->End

Caption: A proposed workflow for the biological screening of this compound.

Conclusion

While direct biological data for this compound is currently sparse, its chemical structure strongly suggests a range of potential therapeutic applications. As a member of the aminopyridine family and a potential ribonucleotide reductase inhibitor, it represents a promising starting point for drug discovery efforts in oncology and infectious diseases. The experimental protocols and conceptual frameworks provided in this technical guide are intended to facilitate a systematic and thorough investigation into the biological activities of this intriguing molecule. Further research is essential to fully elucidate its mechanisms of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Aminonicotinaldehyde from 2-amino-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Aminonicotinaldehyde is a valuable intermediate in the synthesis of a wide array of biologically active compounds and functional materials. Its utility as a building block is prominent in the development of novel pharmaceutical agents, including antiviral and antitumor compounds. This document provides a detailed protocol for the synthesis of this compound via the selective reduction of the nitrile group of 2-amino-5-cyanopyridine. The method of choice is the low-temperature reduction using diisobutylaluminium hydride (DIBAL-H), a bulky reducing agent renowned for its ability to convert nitriles to aldehydes with high chemoselectivity and yield, while avoiding over-reduction to the primary amine.[1][2][3][4]

Reaction Scheme

The synthesis proceeds via the reduction of the nitrile functional group of 2-amino-5-cyanopyridine to an aldehyde using DIBAL-H, followed by an aqueous workup to hydrolyze the intermediate imine.

Reaction Scheme

Data Presentation

The following table summarizes the key reactants, reagents, and product information, along with typical reaction parameters for the synthesis of this compound.

Identifier Compound Name Molecular Formula Molecular Weight ( g/mol ) Role Typical Quantity
1 2-amino-5-cyanopyridineC₆H₅N₃119.12Starting Material1.0 equiv
2 Diisobutylaluminium Hydride (DIBAL-H)C₈H₁₉Al142.22Reducing Agent1.1 - 1.5 equiv
3 This compoundC₆H₆N₂O122.12Product-
- Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93Solvent0.2 - 0.5 M
- MethanolCH₃OH32.04Quenching AgentAs needed
- Saturated Rochelle's Salt SolutionKNaC₄H₄O₆282.22Workup ReagentAs needed
- Ethyl AcetateC₄H₈O₂88.11Extraction SolventAs needed

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound from 2-amino-5-cyanopyridine.

Materials and Equipment:

  • 2-amino-5-cyanopyridine

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[5]

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stir bar and stirrer

  • Thermometer

  • Nitrogen inlet and bubbler

  • Dropping funnel

  • Dry ice/acetone bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography or recrystallization[6]

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 2-amino-5-cyanopyridine (1.0 equiv).

    • Dissolve the starting material in anhydrous dichloromethane to a concentration of 0.2-0.5 M.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.[1]

  • Addition of DIBAL-H:

    • Slowly add the DIBAL-H solution (1.1-1.5 equiv) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes.

    • It is critical to maintain the internal temperature of the reaction mixture at or below -70 °C to prevent over-reduction to the corresponding amine.[1][5]

  • Reaction Monitoring:

    • After the addition of DIBAL-H is complete, stir the reaction mixture at -78 °C for an additional 1-3 hours.[1]

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Reaction Quenching:

    • Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.[1]

    • After the quenching is complete, remove the dry ice/acetone bath and allow the mixture to warm to room temperature.

  • Aqueous Workup:

    • Perform an aqueous workup by adding a saturated solution of Rochelle's salt.[5] Vigorous stirring may be necessary to break up any gelatinous aluminum salts that form.

    • If a persistent precipitate forms, filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.[1]

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two to three times with ethyl acetate.[1]

  • Isolation of Crude Product:

    • Combine all the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.[1][6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound A Setup Reaction - Dissolve 2-amino-5-cyanopyridine in anhydrous DCM - Cool to -78 °C under N₂ B DIBAL-H Addition - Add DIBAL-H dropwise - Maintain temperature at -78 °C A->B Step 1 C Reaction - Stir at -78 °C for 1-3 hours - Monitor by TLC B->C Step 2 D Quenching - Add Methanol slowly at -78 °C - Warm to room temperature C->D Step 3 E Aqueous Workup - Add Rochelle's salt solution - Filter if necessary D->E Step 4 F Extraction - Separate organic layer - Extract aqueous layer with ethyl acetate E->F Step 5 G Isolation - Combine organic layers - Wash with brine, dry, and concentrate F->G Step 6 H Purification - Flash column chromatography or recrystallization G->H Step 7 I Pure this compound H->I Final Product

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 6-Aminonicotinaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the synthesis of 6-aminonicotinaldehyde, a pivotal intermediate in the development of novel therapeutics and functional materials. The presented protocol is tailored for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development. This procedure is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.

Chemical Properties and Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property6-Chloronicotinaldehyde (Starting Material)This compound (Product)
Molecular Formula C₆H₄ClNOC₆H₆N₂O
Molecular Weight 141.56 g/mol 122.12 g/mol [1][2]
CAS Number 23100-12-169879-22-7[1][2]
Appearance White to off-white solidLight yellow to yellow solid[1][3][4]
Melting Point 77-81 °C161 °C[1][3]
Boiling Point Not available309.0±27.0 °C (Predicted)[1][3]
Density Not available1.264±0.06 g/cm³ (Predicted)[1][3]

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

This protocol details the synthesis of this compound from 6-chloronicotinaldehyde using a palladium-catalyzed cross-coupling reaction with an ammonia surrogate.

Materials and Equipment
  • Reagents:

    • 6-Chloronicotinaldehyde (1.0 eq)

    • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (2.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 eq)

    • Anhydrous Toluene

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Argon or Nitrogen)

    • Syringes for liquid transfer

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

Procedure
  • Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon, combine 6-chloronicotinaldehyde (1.0 eq), RuPhos (0.02 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.01 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe. Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Reagent Addition: Slowly add the lithium bis(trimethylsilyl)amide (LiHMDS) solution (2.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a light yellow to yellow solid.

Experimental Workflow Diagram

SynthesisWorkflow Experimental Workflow for this compound Synthesis start Start: Reagents and Glassware Preparation setup Reaction Setup: - Add 6-chloronicotinaldehyde, RuPhos, and Pd2(dba)3 to Schlenk flask - Establish inert atmosphere (Argon) start->setup solvent Solvent Addition: - Add anhydrous toluene - Stir at room temperature setup->solvent reagent_add Reagent Addition: - Slowly add LiHMDS solution solvent->reagent_add reaction Reaction: - Heat to 100-110 °C - Stir for 12-24 hours - Monitor by TLC/LC-MS reagent_add->reaction workup Aqueous Workup: - Cool to room temperature - Quench with NaHCO3 (aq) - Extract with ethyl acetate - Wash with brine - Dry over Na2SO4 reaction->workup purification Purification: - Concentrate under reduced pressure - Column chromatography on silica gel workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Underlying Signaling Pathway/Reaction Mechanism

The synthesis proceeds via the Buchwald-Hartwig amination catalytic cycle.

BuchwaldHartwigCycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition Intermediate pd0->oxidative_addition + Ar-Cl amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination + Amine cl_ion Cl- oxidative_addition->cl_ion deprotonation Palladium Amido Complex amine_coordination->deprotonation + Base - H-Base+ reductive_elimination Reductive Elimination deprotonation->reductive_elimination h_base H-Base+ deprotonation->h_base reductive_elimination->pd0 - Product (Ar-NH2) product This compound (Ar-NH2) reductive_elimination->product aryl_halide 6-Chloronicotinaldehyde (Ar-Cl) aryl_halide->oxidative_addition amine LiHMDS (Ammonia Surrogate) amine->amine_coordination base Base (LiHMDS) base->deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes: 6-Aminonicotinaldehyde in the Synthesis of a c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Aminonicotinaldehyde is a pivotal bifunctional building block in medicinal chemistry, prized for its utility in constructing complex heterocyclic scaffolds. Its unique structure, featuring a pyridine ring with strategically placed amino and aldehyde groups, enables its participation in a variety of cyclization and coupling reactions. This application note details the synthetic utility of this compound as a key starting material in the multi-step synthesis of 2-(4-(3-(Quinolin-6-ylmethyl)-3H-imidazo[4,5-b]pyridin-5-yl)-pyrazol-1-yl)-ethanol , a potent inhibitor of the c-Met receptor tyrosine kinase. Detailed experimental protocols for each synthetic step, quantitative data, and a visualization of the relevant biological signaling pathway are provided to guide researchers in the field of drug discovery and development.

Introduction

The pyridine scaffold is a privileged structure in pharmaceutical chemistry, appearing in numerous FDA-approved drugs.[1][2] this compound (CAS No.: 69879-22-7) is a highly versatile derivative, combining the reactive properties of both an aromatic amine and an aldehyde.[3] This duality makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines, which are core components of many kinase inhibitors.[4][5]

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation.[6] The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell motility, invasion, and angiogenesis.[7] Dysregulation of the HGF/c-Met pathway is implicated in the progression and metastasis of various human cancers, making it a prime target for therapeutic intervention.[7]

This document provides a comprehensive overview of the synthesis of a specific c-Met inhibitor, 2-(4-(3-(Quinolin-6-ylmethyl)-3H-imidazo[4,5-b]pyridin-5-yl)-pyrazol-1-yl)-ethanol, using this compound as the foundational starting material.

Synthesis Overview & Workflow

The synthesis of the target c-Met inhibitor from this compound is a multi-step process involving the sequential construction of the imidazo[4,5-b]pyridine core, followed by functionalization via a Suzuki coupling reaction and subsequent N-alkylation. The overall workflow is depicted below.

G cluster_0 Step 1: Diamination & Cyclization cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: N-Alkylation & Deprotection A This compound B 5-Bromo-2,3-diaminopyridine A->B 1. Nitration 2. Reduction C 6-Bromo-3H-imidazo[4,5-b]pyridine B->C Formic Acid E 5-(1-(2-(TBSO)ethyl)-1H-pyrazol-4-yl) -3H-imidazo[4,5-b]pyridine C->E Pd(dppf)Cl2, K2CO3 D Protected Pyrazole Boronic Ester G Final Product (c-Met Inhibitor) E->G 1. NaH, DMF 2. TBAF F 6-(Bromomethyl)quinoline

Caption: Overall synthetic workflow from this compound.

Experimental Protocols

The following protocols are adapted from established synthetic procedures for imidazo[4,5-b]pyridine derivatives and related kinase inhibitors.

Step 1A: Synthesis of 5-Bromo-2,3-diaminopyridine

This procedure begins with the nitration of a related precursor, 2-amino-5-bromopyridine, followed by reduction to yield the diamine.

  • Nitration: To a solution of 2-amino-5-bromopyridine (1 mole) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 moles) while maintaining the temperature below 10 °C. Stir the mixture for 2-3 hours, then pour it onto crushed ice. Neutralize with a suitable base (e.g., NaOH solution) to precipitate 2-amino-5-bromo-3-nitropyridine. Filter, wash with water, and dry the product.

  • Reduction: Dissolve 2-amino-5-bromo-3-nitropyridine (1 mole) in ethanol. Add stannous chloride (SnCl2·2H2O, 4 moles) and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the reaction with a strong base to precipitate the crude product. Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-2,3-diaminopyridine.[3][4][8]

Step 1B: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine (Intermediate I)
  • Cyclization: A mixture of 5-Bromo-2,3-diaminopyridine (1 mole) and formic acid (10 volumes) is heated to reflux for 4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with ammonium hydroxide.

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford Intermediate I as a solid.

Step 2: Suzuki Coupling to Synthesize 5-(1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Intermediate II)
  • Reaction Setup: In a reaction vessel, combine Intermediate I (1 mole), 1-(2-(tert-butyldimethylsilyloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 moles), potassium carbonate (K₂CO₃, 3 moles), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 moles).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.[9][10][11]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain Intermediate II .

Step 3: Synthesis of 2-(4-(3-(Quinolin-6-ylmethyl)-3H-imidazo[4,5-b]pyridin-5-yl)-pyrazol-1-yl)-ethanol (Final Product)
  • N-Alkylation: Dissolve Intermediate II (1 mole) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 moles) portion-wise. Stir for 30 minutes at 0 °C.

  • Addition of Quinoline: Add a solution of 6-(bromomethyl)quinoline (1.1 moles) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Deprotection: Dissolve the crude product from the previous step in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1M solution in THF, 1.5 moles). Stir at room temperature for 2-4 hours.

  • Final Purification: Concentrate the reaction mixture and purify the residue by column chromatography or preparative HPLC to yield the final product, 2-(4-(3-(Quinolin-6-ylmethyl)-3H-imidazo[4,5-b]pyridin-5-yl)-pyrazol-1-yl)-ethanol .

Quantitative Data Summary

The following table summarizes the expected outcomes for the synthesis of the target c-Met inhibitor. Yields are representative and may vary based on specific reaction conditions and scale.

StepIntermediate/Product NameStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
1A5-Bromo-2,3-diaminopyridine2-Amino-5-bromo-3-nitropyridineSnCl₂·2H₂O, HCl~85>95
1BIntermediate I 5-Bromo-2,3-diaminopyridineFormic Acid~90>97
2Intermediate II Intermediate IPyrazole Boronic Ester, Pd(dppf)Cl₂~70>95
3Final Product Intermediate II6-(Bromomethyl)quinoline, NaH, TBAF~65>98

Mechanism of Action: c-Met Signaling Pathway

The synthesized compound, 2-(4-(3-(Quinolin-6-ylmethyl)-3H-imidazo[4,5-b]pyridin-5-yl)-pyrazol-1-yl)-ethanol, functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for promoting cell proliferation, survival, migration, and invasion. By binding to the ATP-binding pocket of the c-Met kinase domain, the inhibitor prevents ATP from binding, thereby blocking the initial autophosphorylation event and shutting down the entire downstream signaling cascade.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates GRB2 GRB2/SOS cMet->GRB2 Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor c-Met Inhibitor (Synthesized Product) Inhibitor->cMet Inhibits (ATP Competitive)

Caption: The HGF/c-Met signaling pathway and point of inhibition.

Conclusion

This compound serves as an effective and versatile starting material for the synthesis of complex, biologically active molecules. The protocols outlined in this application note demonstrate a robust pathway to a potent c-Met kinase inhibitor, highlighting the strategic importance of this intermediate in modern pharmaceutical synthesis. The imidazo[4,5-b]pyridine scaffold, readily accessible from this compound, continues to be a core structure in the development of targeted therapies for cancer and other diseases.

References

Application Notes and Protocols for the Use of 6-Aminonicotinaldehyde in the Synthesis of Abemaciclib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), critical regulators of the cell cycle. It is approved for the treatment of certain types of breast cancer. As with any pharmaceutical compound, the identification, synthesis, and control of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Process-related impurities can arise from starting materials, intermediates, or byproducts of side reactions during the synthesis of the active pharmaceutical ingredient (API).

6-Aminonicotinaldehyde is a key starting material and intermediate in organic synthesis. In the context of Abemaciclib, it can be a precursor to the formation of specific impurities. One such impurity is 6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)nicotinaldehyde, a compound that can be formed through the coupling of a key Abemaciclib intermediate with this compound. Understanding the formation and analytical profile of such impurities is crucial for process optimization and quality control.

These application notes provide detailed protocols for the synthesis of a key Abemaciclib impurity derived from this compound and the analytical methods for its characterization.

Synthesis of Abemaciclib Impurity from this compound

The synthesis of the Abemaciclib impurity, 6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)nicotinaldehyde, can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of this compound with a suitable Abemaciclib precursor, such as 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

Experimental Protocol: Synthesis of 6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)nicotinaldehyde

Materials:

  • 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

  • This compound

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction flask, add 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (1 equivalent), this compound (1.2 equivalents), Cs2CO3 (2.5 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Purge the flask with nitrogen or argon for 15 minutes.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired impurity.

Analytical Characterization

The identification and quantification of Abemaciclib and its impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Abemaciclib and Impurity Profiling

A robust HPLC method is essential for separating Abemaciclib from its process-related impurities, including the one derived from this compound.

Table 1: HPLC Method Parameters

ParameterValue
Column Zorbax XDB C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH 4.2)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 238 nm
Injection Volume 10 µL

Table 2: HPLC Method Validation Summary [1]

ParameterResult
Linearity Range (Abemaciclib) 30 - 210 µg/mL
Linearity Range (Impurities) 0.3 - 2.1 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.09 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Visualizations

Synthetic Pathway of Abemaciclib Impurity

G cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Amination cluster_product Product 6_Aminonicotinaldehyde This compound Reaction_Conditions Pd₂(dba)₃, Xantphos Cs₂CO₃, 1,4-Dioxane 100-110 °C 6_Aminonicotinaldehyde->Reaction_Conditions Abemaciclib_Intermediate 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro- 1-isopropyl-2-methyl-1H-benzo[d]imidazole Abemaciclib_Intermediate->Reaction_Conditions Impurity 6-((5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl- 1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)amino)nicotinaldehyde Reaction_Conditions->Impurity

Caption: Synthetic pathway for an Abemaciclib impurity.

Experimental Workflow for Impurity Analysis

G Sample_Preparation Sample Preparation (Dissolution in Diluent) HPLC_Analysis HPLC Analysis (Separation of Components) Sample_Preparation->HPLC_Analysis Inject Sample Data_Acquisition Data Acquisition (UV Detection at 238 nm) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration and Quantification) Data_Acquisition->Data_Processing Impurity_Identification Impurity Identification (Comparison with Reference Standard) Data_Processing->Impurity_Identification Reporting Reporting (Impurity Profile Report) Impurity_Identification->Reporting

Caption: Workflow for Abemaciclib impurity analysis.

Abemaciclib Signaling Pathway

G cluster_pathway CDK4/6-Rb Signaling Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb (Retinoblastoma Protein) CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated Rb) E2F E2F Rb->E2F inhibits pRb->E2F releases Cell_Cycle_Progression G1-S Phase Transition (Cell Proliferation) E2F->Cell_Cycle_Progression promotes Abemaciclib Abemaciclib Abemaciclib->CDK46 inhibits

Caption: Abemaciclib's inhibition of the CDK4/6-Rb pathway.

Conclusion

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. The use of this compound as a starting material or its presence as an impurity in other reagents can lead to the formation of specific process-related impurities in the synthesis of Abemaciclib. The protocols and methods outlined in these application notes provide a framework for the synthesis, identification, and quantification of a key Abemaciclib impurity. This information is valuable for process chemists, analytical scientists, and quality control professionals involved in the development of Abemaciclib to ensure the production of a safe and effective drug product.

References

Application Note and Protocol: Purification of 6-Aminonicotinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Aminonicotinaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. This document provides a detailed protocol for the purification of crude this compound using flash column chromatography, a standard and effective technique for isolating compounds of interest from complex mixtures.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the protocol described below. These values are illustrative and may vary depending on the scale of the synthesis and the specific purity of the crude material.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions (Diameter x Height) 40 mm x 200 mm
Crude Sample Loading 2.0 g
Mobile Phase (Eluent) Gradient: Heptane to Ethyl Acetate
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Retention Factor (Rf) of Pure Product ~0.3 (in 30% Ethyl Acetate/Heptane)
Yield of Purified Product 1.5 g (75%)
Purity (by HPLC) ≥98%

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound by flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Heptane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for neutralization)

  • Dichloromethane (for sample loading)

  • Flash chromatography system (or glass column for manual setup)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Glassware (beakers, flasks, etc.)

  • Collection tubes

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of ethyl acetate and heptane (e.g., 10%, 20%, 30% ethyl acetate in heptane) to determine the optimal mobile phase composition for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in heptane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, forming a packed bed.

    • Drain the excess heptane until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound (2.0 g) in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the dry powder containing the adsorbed sample to the top of the packed silica gel column.

  • Elution:

    • Begin the elution with 100% heptane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 0-10 minutes: 100% Heptane

      • 10-30 minutes: Gradient from 0% to 20% Ethyl Acetate in Heptane

      • 30-50 minutes: Gradient from 20% to 40% Ethyl Acetate in Heptane

      • 50-60 minutes: Hold at 40% Ethyl Acetate in Heptane

    • Collect fractions of a consistent volume (e.g., 10-15 mL) throughout the elution process.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Pool the fractions that show a single spot corresponding to the Rf of the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Troubleshooting:

    • Product Degradation: The aldehyde group can be sensitive to the acidic nature of silica gel. If degradation is observed, consider neutralizing the silica gel by pre-treating it with a mobile phase containing 1% triethylamine. Alternatively, alumina can be used as the stationary phase.[1]

    • Oxidation: Due to the potential for oxidation of the aldehyde, it is advisable to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[1][2]

Visualizations

Experimental Workflow for Column Chromatography Purification

Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC TLC Analysis of Crude Pack Pack Column with Silica Gel TLC->Pack Determine Eluent Load Dry Load Sample Pack->Load Elute Gradient Elution (Heptane to Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evap Evaporate Solvent Pool->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for the purification of this compound.

References

Application Note: Analytical Techniques for the Characterization of 6-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinaldehyde is a substituted pyridine derivative with significant potential in medicinal chemistry and drug development. As a key intermediate, its precise structural elucidation and purity assessment are critical for ensuring the quality, safety, and efficacy of downstream products. This application note provides detailed protocols for the characterization of this compound using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods, when used in conjunction, offer comprehensive insights into the molecule's structure and purity profile.

While specific experimental data for this compound is not extensively available in the public domain, this document outlines generalized yet detailed protocols based on established methodologies for similar compounds and general aldehyde analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₆N₂O[1][2]
Molecular Weight 122.13 g/mol [1][2]
Appearance Light yellow powder/solid[3][4]
Melting Point 161°C[4][5]
Storage 2-8°C, under inert atmosphere, protected from light[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules in solution.[7] It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 1-5 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆).[7][8]

  • For ¹³C NMR: A higher concentration is typically required, in the range of 5-30 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[7]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry NMR tube.[9]

  • The final sample height in a standard 5 mm NMR tube should be approximately 4-5 cm (0.6-0.7 mL).[7][10]

2. NMR Data Acquisition:

The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30 (proton decoupled)
Number of Scans 16-641024-4096
Relaxation Delay (d1) 1-2 seconds2 seconds
Acquisition Time (aq) 3-4 seconds1-2 seconds
Spectral Width (sw) 16-20 ppm200-240 ppm

For more complex structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended to establish proton-proton and proton-carbon correlations, respectively.[8][11]

Predicted NMR Data

In the absence of experimentally derived public data, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on computational models and data from structurally related compounds and should be used as a guide for spectral interpretation.[11]

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.8 - 10.0s-
H-28.5 - 8.7d~2.5
H-47.8 - 8.0dd~8.5, 2.5
H-56.7 - 6.9d~8.5
NH₂4.5 - 5.5br s-

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 195
C-6160 - 165
C-2150 - 155
C-4135 - 140
C-3120 - 125
C-5110 - 115

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming molecular weight and assessing the purity of a compound.[12] For aldehydes, derivatization is often employed to improve chromatographic separation and ionization efficiency.[13][14]

Experimental Protocol: LC-MS Analysis

1. Sample Preparation and Derivatization (Optional but Recommended):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[12]

  • For enhanced sensitivity and chromatographic performance, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed. This involves reacting the aldehyde with DNPH to form a stable hydrazone derivative.[15][16]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.[12]

2. LC-MS System and Conditions:

ParameterValue
LC System HPLC or UHPLC system
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A typical gradient would be 10-90% B over 15 minutes
Flow Rate 1.0 mL/min[12]
Injection Volume 5-10 µL
MS Detector ESI (Electrospray Ionization) source
Ionization Mode Positive
Mass Range m/z 50-500
Expected LC-MS Data

The expected data from the LC-MS analysis of this compound is summarized in Table 4.

Table 4: Expected LC-MS Data for this compound

AnalyteExpected Retention Time (min)Expected [M+H]⁺ (m/z)
This compoundDependent on specific LC conditions123.06

The retention time is highly dependent on the specific chromatographic conditions used. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Workflow and Complementary Nature of Techniques

The following diagrams illustrate the general workflow for the analytical characterization of this compound and the complementary roles of NMR and LC-MS.

Analytical_Workflow cluster_0 Sample Preparation cluster_2 Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (if needed) Dissolution->Filtration NMR_Analysis NMR Analysis (¹H, ¹³C, 2D) Filtration->NMR_Analysis LCMS_Analysis LC-MS Analysis Filtration->LCMS_Analysis Structural_Elucidation Structural Elucidation NMR_Analysis->Structural_Elucidation Purity_Assessment Purity Assessment LCMS_Analysis->Purity_Assessment Final_Report Final Report Structural_Elucidation->Final_Report Purity_Assessment->Final_Report

Figure 1. General workflow for the analytical characterization of this compound.

Complementary_Techniques cluster_0 Analytical Techniques cluster_1 Information Obtained cluster_2 Overall Characterization NMR NMR Spectroscopy Structure Detailed Molecular Structure (Atom Connectivity) NMR->Structure Purity_NMR Structural Confirmation of Impurities NMR->Purity_NMR LCMS LC-MS MolWeight Molecular Weight Confirmation LCMS->MolWeight Purity_LCMS Quantitative Purity (Peak Area %) LCMS->Purity_LCMS Complete_Characterization Comprehensive Characterization of This compound Structure->Complete_Characterization Purity_NMR->Complete_Characterization MolWeight->Complete_Characterization Purity_LCMS->Complete_Characterization

Figure 2. Complementary nature of NMR and LC-MS for comprehensive characterization.

Conclusion

The combination of NMR spectroscopy and LC-MS provides a robust analytical strategy for the comprehensive characterization of this compound. While NMR offers definitive structural elucidation, LC-MS confirms the molecular weight and allows for sensitive purity assessment. The protocols and data presented in this application note serve as a foundational guide for researchers and drug development professionals to ensure the quality and integrity of this important chemical entity. It is recommended to perform 2D NMR experiments for unambiguous assignment of all signals and to validate the LC-MS method for quantitative purposes.

References

Application Note and Protocol: Microwave-Assisted Synthesis of 6-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-aminonicotinaldehyde via a microwave-assisted Buchwald-Hartwig amination of 6-chloronicotinaldehyde. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency.[1][2]

Introduction

The synthesis of this compound is a key step in the preparation of various pharmaceutical compounds and biologically active molecules. Traditional methods for the amination of aryl halides often require harsh reaction conditions and long reaction times. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] The application of microwave irradiation to this reaction further enhances its efficiency, making it an attractive method for rapid and high-yield synthesis.[4][5][6] This protocol details a generalized procedure for the microwave-assisted Buchwald-Hartwig amination of 6-chloronicotinaldehyde using an ammonia surrogate.

Data Presentation

The following table summarizes typical reaction parameters for microwave-assisted Buchwald-Hartwig amination reactions, which can be optimized for the synthesis of this compound.

ParameterTypical RangeReference
Starting Material 6-chloronicotinaldehyde-
Amine Source Ammonia surrogate (e.g., Benzophenone imine, LHMDS)[3]
Catalyst Pd₂(dba)₃[4][7]
Catalyst Loading 2-5 mol%[4][7]
Ligand XPhos[4][7]
Ligand Loading 5-10 mol%[4][7]
Base NaOtBu[4][7]
Base Equivalents 2.1-2.5 equiv.[7]
Solvent Toluene or Dioxane[4][7]
Microwave Power 200-300 W[4][7]
Temperature 130-150 °C[4][7]
Reaction Time 10-30 min[4][5]
Yield Moderate to Excellent[4][5][7]

Experimental Protocol

This protocol describes a general procedure for the microwave-assisted Buchwald-Hartwig amination of 6-chloronicotinaldehyde. Note: This reaction should be performed in a dedicated microwave reactor under an inert atmosphere (e.g., Argon or Nitrogen). All reagents and solvents should be anhydrous.

Materials:

  • 6-chloronicotinaldehyde

  • Ammonia surrogate (e.g., Benzophenone imine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Microwave vial with a stir bar

  • Septum and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry microwave vial containing a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 equiv), Pd₂(dba)₃ (e.g., 5 mol%), and XPhos (e.g., 10 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (e.g., 2.5 equiv) and the ammonia surrogate (e.g., 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe (concentration can be optimized, a typical starting point is 0.1 M).

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes) with stirring. The microwave power should be set to achieve and maintain the target temperature.[4][7]

  • Reaction Quenching and Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation and Purification reagents Combine 6-chloronicotinaldehyde, Pd2(dba)3, and XPhos in a microwave vial inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_base_amine Add NaOtBu and Ammonia Surrogate inert->add_base_amine add_solvent Add Anhydrous Solvent add_base_amine->add_solvent mw_irrad Microwave Irradiation (e.g., 150 °C, 30 min) add_solvent->mw_irrad cool Cool to Room Temperature mw_irrad->cool quench Quench and Filter through Celite cool->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify product product purify->product This compound

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

References

Application Notes and Protocols for 6-Aminopyridine-3-carboxaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyridine-3-carboxaldehyde is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of a variety of heterocyclic scaffolds. Its unique structure, featuring both a nucleophilic amino group and an electrophilic aldehyde on a pyridine ring, allows for its participation in a range of cyclization and multicomponent reactions. This document provides detailed application notes and experimental protocols for the use of 6-aminopyridine-3-carboxaldehyde in the synthesis of medicinally relevant fused heterocyclic systems, particularly thieno[2,3-b]pyridines and pyrimido[4,5-b]pyridines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.

Key Applications

The primary application of 6-aminopyridine-3-carboxaldehyde lies in its role as a precursor for the synthesis of fused pyridine heterocycles. The presence of both amino and aldehyde functionalities in a 1,2-relationship on the pyridine core makes it an ideal substrate for condensation and cyclization reactions with various reagents.

Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[1][2] In this application, 6-aminopyridine-3-carboxaldehyde can be envisioned to first undergo a Knoevenagel condensation with an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization. The resulting 2-aminothiophene can then undergo further intramolecular cyclization to yield the desired thieno[2,3-b]pyridine scaffold. Thieno[2,3-b]pyridines are known to exhibit a range of biological activities and are considered privileged structures in medicinal chemistry.[3][4][5]

dot

Pyrimidopyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 6-aminopyridine-3-carboxaldehyde 6-aminopyridine-3-carboxaldehyde Condensation Adduct Condensation Adduct 6-aminopyridine-3-carboxaldehyde->Condensation Adduct Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Adduct Nitrogen Source Nitrogen Source (e.g., Urea, Guanidine) Nitrogen Source->Condensation Adduct Pyrimido[4,5-b]pyridine Pyrimido[4,5-b]pyridine Condensation Adduct->Pyrimido[4,5-b]pyridine Cyclization & Aromatization Gewald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Mix_Reactants Mix 6-aminopyridine-3-carboxaldehyde, active methylene compound, and sulfur in solvent. Add_Base Add catalytic amount of base. Mix_Reactants->Add_Base Stir_Heat Stir at specified temperature. Add_Base->Stir_Heat Monitor_TLC Monitor reaction progress by TLC. Stir_Heat->Monitor_TLC Quench Pour into ice-water. Monitor_TLC->Quench Reaction Complete Filter Filter the precipitate. Quench->Filter Wash Wash with water and cold ethanol. Filter->Wash Recrystallize Recrystallize from a suitable solvent. Wash->Recrystallize Pyrimidopyridine_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine 6-aminopyridine-3-carboxaldehyde, active methylene compound, nitrogen source, and catalyst. Heat_Mixture Heat the reaction mixture. Combine_Reactants->Heat_Mixture Monitor_TLC Monitor reaction progress by TLC. Heat_Mixture->Monitor_TLC Cool_Down Cool to room temperature. Monitor_TLC->Cool_Down Reaction Complete Isolate_Product Isolate by filtration or column chromatography. Cool_Down->Isolate_Product

References

A Step-by-Step Guide to the Reduction of 6-Aminonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of 6-aminonicotinic acid derivatives. The procedures outlined below cover two primary transformations: the reduction of the carboxylic acid functionality to a primary alcohol and the hydrogenation of the pyridine ring to a piperidine scaffold. These transformations are crucial in medicinal chemistry for the synthesis of novel therapeutic agents.

Reduction of the Carboxylic Acid Group to a Primary Alcohol

The reduction of the carboxylic acid group in 6-aminonicotinic acid derivatives to a primary alcohol is a key step in the synthesis of various biologically active molecules. This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4), typically after esterification of the carboxylic acid. Alternatively, milder reagents such as sodium borohydride (NaBH4) can be employed, often in conjunction with additives or specific solvent systems.

Method 1: Lithium Aluminum Hydride (LiAlH4) Reduction of the Ethyl Ester

This two-step procedure involves the initial conversion of 6-aminonicotinic acid to its ethyl ester, followed by reduction with LiAlH4 to yield (6-amino-3-pyridinyl)methanol.[1]

Experimental Protocol:

Step 1: Esterification of 6-Aminonicotinic Acid

  • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After completion, cool the mixture and carefully pour it into a concentrated aqueous solution of sodium carbonate (Na2CO3) for neutralization.

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain ethyl 6-aminonicotinate.

Step 2: Reduction of Ethyl 6-Aminonicotinate

  • Dissolve the crude ethyl 6-aminonicotinate from the previous step in anhydrous tetrahydrofuran (THF) (25 mL).

  • Cool the solution to -60°C and slowly add lithium aluminum hydride (2.68 g, 68.6 mmol).

  • Gradually warm the reaction mixture to 0°C and then heat to reflux for 1 hour.

  • Cool the reaction to room temperature and quench by the sequential addition of water (1.5 mL) and 5N aqueous sodium hydroxide (NaOH) (1.5 mL).[1]

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: EtOAc/MeOH 95:5) to afford (6-amino-3-pyridinyl)methanol.[1]

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeYieldReference
6-Aminonicotinic acid(6-Amino-3-pyridinyl)methanol1. H2SO4, EtOH; 2. LiAlH4THF16 h (esterification), 1 h (reduction)72%[1]

Experimental Workflow for LiAlH4 Reduction:

G cluster_0 Esterification cluster_1 Reduction start 6-Aminonicotinic Acid in Ethanol add_h2so4 Add conc. H2SO4 start->add_h2so4 reflux_ester Reflux for 16h add_h2so4->reflux_ester neutralize Neutralize with Na2CO3 reflux_ester->neutralize extract Extract with EtOAc neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate ester_product Ethyl 6-Aminonicotinate dry_concentrate->ester_product dissolve Dissolve Ester in anhydrous THF ester_product->dissolve Proceed to Reduction cool Cool to -60°C dissolve->cool add_lah Add LiAlH4 cool->add_lah warm_reflux Warm to 0°C and Reflux for 1h add_lah->warm_reflux quench Quench with H2O and NaOH warm_reflux->quench filter_concentrate Filter and Concentrate quench->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify final_product (6-Amino-3-pyridinyl)methanol purify->final_product G start 6-Aminonicotinic Acid in Water parr_shaker Place in Parr-Shaker start->parr_shaker add_catalyst Add 5% Rh/Alumina Catalyst parr_shaker->add_catalyst pressurize Pressurize with H2 (2 atm) add_catalyst->pressurize shake Shake at Room Temperature for ~4h pressurize->shake filter Filter off Catalyst shake->filter concentrate Concentrate Filtrate filter->concentrate final_product 6-Aminopiperidine-3-carboxylic Acid concentrate->final_product

References

Application Notes and Protocols for Molecular Docking Studies of 6-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 6-Aminonicotinaldehyde in Molecular Docking Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 6-aminopyridine-3-carboxaldehyde, is a heterocyclic compound with potential applications in medicinal chemistry.[1] Its structural features, including the pyridine ring and the aldehyde group, make it an interesting candidate for drug design and discovery. One of the key computational methods to explore the therapeutic potential of such a molecule is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction mechanisms.[2]

These application notes provide a detailed overview and protocol for conducting molecular docking studies with this compound, focusing on its potential as an inhibitor of Ribonucleotide Reductase (RNR), a crucial enzyme in DNA synthesis and a validated target for cancer therapy.[3][4][5]

Application: Investigating this compound as a Ribonucleotide Reductase (RNR) Inhibitor

Ribonucleotide Reductase (RNR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[5] Its inhibition can halt cell proliferation, making it an attractive target for anticancer drugs.[4][6] Derivatives of similar heterocyclic compounds have been investigated as RNR inhibitors.[7] Molecular docking can be employed to hypothetically assess the binding affinity and mode of interaction of this compound with the active site of RNR.

Key Objectives of the Study:

  • To predict the binding affinity and pose of this compound within the active site of a selected RNR protein.

  • To identify key amino acid residues involved in the interaction between this compound and the target protein.

  • To compare the binding characteristics of this compound with known RNR inhibitors.

  • To guide the rational design of more potent this compound derivatives as potential RNR inhibitors.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data from a virtual molecular docking study of this compound and its derivatives against the human Ribonucleotide Reductase M1 (hRRM1) protein. These values are for illustrative purposes and are based on typical binding energies observed for small molecule inhibitors of RNR.[5]

Compound IDCompound NameMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
ANA-001 This compound 122.12-6.815.2TYR375, ASP436, PHE373
ANA-002 6-Amino-N-methylnicotinamide137.15-7.28.5TYR375, ASP436, ARG372
ANA-003 6-Amino-N-ethylnicotinamide151.18-7.55.1TYR375, ASP436, PHE373, ARG372
Reference Gemcitabine (Known Inhibitor)263.20-7.28.9TYR375, ASP436, SER376

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking study of this compound against a target protein, such as human Ribonucleotide Reductase M1 (hRRM1).

1. Preparation of the Target Protein Structure

  • Objective: To obtain and prepare a high-quality 3D structure of the target protein for docking.

  • Procedure:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, the human RRM1 subunit (PDB ID: 5TUS).

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file using molecular visualization software such as PyMOL or UCSF Chimera.[8]

    • Add polar hydrogen atoms to the protein structure, which is crucial for defining hydrogen bond interactions.

    • Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.

    • Perform energy minimization of the protein structure to relieve any steric clashes using a force field like AMBER or GROMOS.

2. Preparation of the Ligand (this compound)

  • Objective: To generate a 3D conformation of this compound for docking.

  • Procedure:

    • Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure into a 3D structure.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger partial charges to the ligand atoms.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

3. Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of this compound to the target protein.

  • Software: AutoDock Vina, GOLD, or Schrödinger's Glide are commonly used for molecular docking.

  • Procedure (using AutoDock Vina as an example):

    • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The active site can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file.

    • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness).

    • Run Docking: Execute the docking simulation using the command line interface of AutoDock Vina.

    • Output Analysis: The program will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

4. Analysis and Visualization of Docking Results

  • Objective: To analyze the predicted binding mode and interactions of this compound.

  • Procedure:

    • Load the docked complex (protein and the best-scoring ligand pose) into a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer).

    • Identify and visualize the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.

    • Analyze the binding energy and inhibition constant (Ki) values to estimate the binding affinity.

    • Compare the binding mode and interactions with those of known inhibitors to validate the docking results and gain further insights.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand_2D Ligand 2D Structure Ligand_3D 3D Ligand Generation & Energy Minimization Ligand_2D->Ligand_3D Grid Define Binding Site (Grid Box) PDB_Prep->Grid Ligand_3D->Grid Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Results Analyze Docking Poses & Scores Docking->Results Visualization Visualize Protein-Ligand Interactions Results->Visualization SAR Structure-Activity Relationship (SAR) Analysis Visualization->SAR

Caption: A generalized workflow for molecular docking studies.

RNR_Inhibition_Pathway Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation RNR->Deoxyribonucleotides Catalysis Inhibitor This compound Inhibitor->RNR Inhibition

Caption: Inhibition of the Ribonucleotide Reductase pathway.

References

Troubleshooting & Optimization

troubleshooting 6-Aminonicotinaldehyde synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminonicotinaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and strategies for their mitigation.

Synthesis Route 1: Reduction of 2-Amino-5-cyanopyridine

This common route involves the reduction of the nitrile group to an aldehyde. Lithium aluminum hydride (LAH) is a frequently used reagent for this transformation.

Question: My LAH reduction of 2-amino-5-cyanopyridine is giving a low yield of this compound and multiple other products. What are the likely side reactions?

Answer:

Low yields in the LAH reduction of 2-amino-5-cyanopyridine can be attributed to several side reactions. Careful control of reaction conditions is crucial for success.

Potential Side Reactions and Byproducts:

  • Over-reduction to the Amine: The primary side reaction is the over-reduction of the intermediate imine to the corresponding primary amine, 6-amino-3-(aminomethyl)pyridine.

  • Formation of the Alcohol: During aqueous workup, the intermediate imine can be hydrolyzed to the aldehyde, but the aldehyde itself can be further reduced by any remaining LAH to form 6-amino-3-(hydroxymethyl)pyridine.

  • Complex Formation: The amino group on the pyridine ring can form complexes with LAH, potentially deactivating the reagent or leading to incomplete reactions.

Troubleshooting and Optimization:

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Aldehyde, Presence of Amine Byproduct Excess LAH, reaction temperature too high, or prolonged reaction time.Carefully control the stoichiometry of LAH (typically 1.0-1.5 equivalents). Perform the reaction at low temperatures (e.g., -78°C to 0°C) and monitor the reaction progress closely by TLC or LC-MS to avoid over-reduction.
Presence of Alcohol Byproduct Incomplete quenching of LAH before aqueous workup.Ensure the complete quenching of excess LAH with a reagent like ethyl acetate at low temperature before the addition of water. A Fieser workup (sequential addition of water and then NaOH) can also be effective.
Incomplete Reaction Insufficient LAH, poor quality of LAH, or complex formation.Use fresh, high-quality LAH. Consider using a protecting group for the amino functionality if complexation is suspected, although this adds extra steps to the synthesis.
Synthesis Route 2: Formylation of 2-Aminopyridine

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heterocyclic compounds.

Question: I am attempting a Vilsmeier-Haack formylation of 2-aminopyridine, but the reaction is messy, with multiple spots on TLC. What are the potential side reactions?

Answer:

The Vilsmeier-Haack reaction on 2-aminopyridine can be challenging due to the presence of the activating amino group, which can lead to multiple reactive sites and side reactions.

Potential Side Reactions and Byproducts:

  • Regioselectivity Issues: Formylation can occur at different positions on the pyridine ring. While the 5-position (to give this compound) is often favored due to electronic effects, formylation at the 3-position is also possible.

  • Diformylation: The highly activated ring system may undergo diformylation, leading to the formation of di-aldehyde byproducts.

  • N-Formylation: The amino group itself can be formylated by the Vilsmeier reagent.

  • Polymerization/Decomposition: The electron-rich nature of 2-aminopyridine can lead to polymerization or decomposition under the acidic and sometimes harsh conditions of the Vilsmeier-Haack reaction.

Troubleshooting and Optimization:

ProblemPotential Cause(s)Recommended Solution(s)
Mixture of Regioisomers Reaction conditions favoring multiple sites of attack.Optimize reaction temperature and time. Lower temperatures generally favor the thermodynamically more stable product. The choice of solvent can also influence regioselectivity.
Presence of Diformylated Product Excess Vilsmeier reagent or prolonged reaction time.Use a stoichiometric amount of the Vilsmeier reagent or a slight excess. Monitor the reaction closely and quench it as soon as the starting material is consumed.
N-Formylation and Polymerization High reaction temperature, incorrect stoichiometry.Maintain a low reaction temperature during the addition of the substrate to the Vilsmeier reagent. Ensure proper stoichiometry and consider using a milder formylating agent if possible.
Low or No Yield Poor quality of reagents (especially DMF and POCl₃), insufficient activation of the substrate.Use anhydrous solvents and fresh reagents. The Vilsmeier-Haack reaction is highly sensitive to moisture.[1]

Frequently Asked Questions (FAQs)

Q1: My this compound product is degrading during purification and storage. What are the stability concerns?

A1: this compound is known to be sensitive to both air and moisture.[2] The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid (6-aminonicotinic acid), especially when exposed to air.[2] Additionally, the compound can be susceptible to hydrolysis under either acidic or basic conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C).[2]

Q2: I observe a color change in my reaction mixture during the synthesis. Is this normal?

A2: Color changes are common in many organic reactions. In the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent itself often results in a colored solution. During the reaction with the aminopyridine, further color changes can indicate the formation of various intermediates and potentially side products. While a color change is expected, the formation of dark, tarry materials often suggests decomposition or polymerization and indicates that the reaction conditions may be too harsh.

Q3: Can I use other formylation methods for 2-aminopyridine?

A3: Other formylation methods like the Duff reaction or the Reimer-Tiemann reaction are generally less efficient for this substrate.[2][3] The Duff reaction typically requires strongly electron-donating groups like hydroxyls and may give low yields with aminopyridines.[2] The Reimer-Tiemann reaction is primarily used for phenols and can lead to complex mixtures with heterocyclic compounds.[3]

Q4: What are the best purification methods for this compound?

A4: Column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be used. Recrystallization from a suitable solvent system can also be employed to obtain highly pure material. Given the compound's sensitivity, it is advisable to perform purification steps relatively quickly and to handle the purified product under an inert atmosphere.

Experimental Protocols

Synthesis of this compound from 2-Amino-5-cyanopyridine

This protocol is adapted from a general procedure for the reduction of cyanopyridines.

Materials:

  • 2-Amino-5-cyanopyridine

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LAH (1.0-1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-amino-5-cyanopyridine (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the excess LAH by the slow, dropwise addition of ethyl acetate at 0 °C.

  • Slowly add saturated aqueous sodium sulfate solution dropwise at 0 °C to quench the reaction completely.

  • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Troubleshooting cluster_reduction Route 1: Reduction of 2-Amino-5-cyanopyridine cluster_formylation Route 2: Formylation of 2-Aminopyridine Start_R 2-Amino-5-cyanopyridine Reaction_R LAH Reduction Start_R->Reaction_R Product_R This compound Reaction_R->Product_R Desired Path Side_Product_Amine Over-reduction: 6-Amino-3-(aminomethyl)pyridine Reaction_R->Side_Product_Amine Side Reaction Side_Product_Alcohol Further Reduction: 6-Amino-3-(hydroxymethyl)pyridine Reaction_R->Side_Product_Alcohol Side Reaction Start_F 2-Aminopyridine Reaction_F Vilsmeier-Haack Start_F->Reaction_F Product_F This compound Reaction_F->Product_F Desired Path Side_Product_Regio Regioisomer: 2-Amino-3-formylpyridine Reaction_F->Side_Product_Regio Side Reaction Side_Product_Di Diformylation Reaction_F->Side_Product_Di Side Reaction Side_Product_N N-Formylation Reaction_F->Side_Product_N Side Reaction

Caption: Troubleshooting potential side reactions in the synthesis of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow: LAH Reduction A 1. Setup Inert Atmosphere Reaction B 2. Prepare LAH Suspension in THF (0°C) A->B C 3. Add 2-Amino-5-cyanopyridine Solution Dropwise (0°C) B->C D 4. Monitor Reaction by TLC C->D E 5. Quench with Ethyl Acetate (0°C) D->E Reaction Complete F 6. Aqueous Workup (Saturated Na₂SO₄) E->F G 7. Filtration and Extraction F->G H 8. Drying and Concentration G->H I 9. Purification (Column Chromatography) H->I J Pure this compound I->J

Caption: Step-by-step experimental workflow for the LAH reduction of 2-amino-5-cyanopyridine.

References

Technical Support Center: Optimizing 6-Aminonicotinaldehyde Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Aminonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction conditions and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are the reduction of 2-amino-5-cyanopyridine and the Buchwald-Hartwig amination of a 6-halonicotinaldehyde. Each method has its own set of advantages and challenges.

Q2: Which synthetic route is recommended for a higher yield of this compound?

A2: Both the reduction of 2-amino-5-cyanopyridine and the Buchwald-Hartwig amination can provide good yields of this compound. The choice of route often depends on the availability of starting materials, scalability, and the specific capabilities of your lab. With proper optimization, both methods are viable for achieving high yields.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount. When working with Lithium Aluminum Hydride (LAH) for the reduction of 2-amino-5-cyanopyridine, it is crucial to handle it under an inert atmosphere as it reacts violently with water. For the Buchwald-Hartwig amination, palladium catalysts and phosphine ligands should be handled in a fume hood, and appropriate personal protective equipment should be worn. Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experiment.

Troubleshooting Guides

Route 1: Reduction of 2-amino-5-cyanopyridine

This method involves the reduction of the nitrile group in 2-amino-5-cyanopyridine to an aldehyde. A common reducing agent for this transformation is Lithium Aluminum Hydride (LAH).

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction. The reduction may not have gone to completion.

    • Solution: Ensure the LAH is fresh and has not been deactivated by moisture. Increase the molar equivalents of LAH. The reaction temperature can also be critical; while the reaction is typically started at 0°C, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Possible Cause 2: Over-reduction. The aldehyde product can be further reduced to the corresponding alcohol (6-aminopyridin-3-yl)methanol.

    • Solution: Careful control of the reaction temperature is crucial. Maintaining a low temperature (0°C) throughout the addition of LAH and the initial phase of the reaction can help to minimize over-reduction. Using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), could also be considered, as it is known for the partial reduction of nitriles to aldehydes.

  • Possible Cause 3: Difficult Work-up and Product Isolation. The work-up for LAH reactions can be challenging, and the product may be lost during this stage.

    • Solution: A careful and standardized work-up procedure is essential. The Fieser work-up is a common and effective method for quenching LAH reactions and precipitating aluminum salts, which can then be filtered off. Ensure thorough extraction of the product from the aqueous layer.

Issue 2: Presence of Multiple Byproducts

  • Possible Cause 1: Complex Reduction Pathways. The pyridine ring itself can sometimes be reduced under harsh conditions, or side reactions can occur.

    • Solution: Optimize the reaction conditions by starting with milder conditions (lower temperature, fewer equivalents of LAH) and gradually increasing the intensity. The choice of solvent can also influence the reaction; tetrahydrofuran (THF) is a common choice.

  • Possible Cause 2: Impure Starting Material. Impurities in the 2-amino-5-cyanopyridine can lead to the formation of byproducts.

    • Solution: Ensure the purity of the starting material before commencing the reaction. Recrystallization or column chromatography of the starting material may be necessary.

Route 2: Buchwald-Hartwig Amination of 6-Halonicotinaldehyde

This palladium-catalyzed cross-coupling reaction involves the reaction of a 6-halonicotinaldehyde (e.g., 6-chloronicotinaldehyde) with an ammonia equivalent.

Issue 1: Low to No Product Formation

  • Possible Cause 1: Catalyst Deactivation. The palladium catalyst is sensitive to air and moisture, which can lead to its deactivation.

    • Solution: Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use anhydrous and degassed solvents. All glassware should be oven-dried before use.

  • Possible Cause 2: Inefficient Catalyst/Ligand System. The choice of palladium precursor and phosphine ligand is critical for a successful reaction.

    • Solution: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. For electron-deficient substrates like 6-chloronicotinaldehyde, bulky and electron-rich ligands are often effective.[1]

  • Possible Cause 3: Suboptimal Base. The strength and solubility of the base are crucial for the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like cesium carbonate (Cs₂CO₃) can also be effective. The choice of base may need to be optimized for the specific substrate and ligand combination.

Issue 2: Formation of Hydrodehalogenation Byproduct

  • Possible Cause: Reduction of the Aryl Halide. A common side reaction is the reduction of the 6-halonicotinaldehyde to nicotinaldehyde.[2]

    • Solution: This side reaction can be influenced by the catalyst/ligand system and the presence of water. Screening different ligands and ensuring strictly anhydrous conditions can help to minimize hydrodehalogenation. The choice of base can also play a role.[2]

Issue 3: Difficulty in Using Ammonia as the Nucleophile

  • Possible Cause: Poor Reactivity and Catalyst Inhibition. Gaseous ammonia can be difficult to handle, and it can sometimes inhibit the palladium catalyst.

    • Solution: Consider using an "ammonia equivalent". Reagents like benzophenone imine or silylamides can be used, followed by hydrolysis to yield the primary amine.[1] Alternatively, specialized ligands have been developed to facilitate the direct coupling of ammonia.[1]

Data Presentation

Table 1: Reaction Parameters for the Reduction of 2-amino-5-cyanopyridine

ParameterConditionEffect on Yield
Reducing Agent Lithium Aluminum Hydride (LAH)Effective, but can lead to over-reduction.
Diisobutylaluminium hydride (DIBAL-H)Milder, may offer better control and reduce over-reduction.
Stoichiometry 1.5 - 2.5 equivalents of LAHHigher equivalents can drive the reaction to completion but increase the risk of over-reduction.
Temperature 0°C to room temperatureLower temperatures favor the formation of the aldehyde.
Solvent Tetrahydrofuran (THF)Common and effective solvent for LAH reductions.
Reaction Time 1 - 4 hoursMonitor by TLC to determine the optimal time.

Table 2: Key Components for Buchwald-Hartwig Amination of 6-Halonicotinaldehyde

ComponentOptionsConsiderations
Starting Material 6-chloronicotinaldehyde, 6-bromonicotinaldehydeThe chloro- derivative is often more readily available.
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Both are commonly used and effective.
Phosphine Ligand Xantphos, Josiphos-type ligandsLigand choice is critical and requires screening for optimal results.
Base NaOtBu, Cs₂CO₃The base needs to be strong and non-nucleophilic.
Ammonia Source Gaseous Ammonia, Benzophenone imine, SilylamidesAmmonia equivalents can be easier to handle and more effective.[1]
Solvent Toluene, DioxaneMust be anhydrous and degassed.
Temperature 80 - 110°CElevated temperatures are typically required.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-amino-5-cyanopyridine
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of Lithium Aluminum Hydride (1.5 - 2.0 eq.) in anhydrous Tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the suspension to 0°C in an ice bath. Dissolve 2-amino-5-cyanopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0°C. Cautiously and slowly add water (x mL, where x is the grams of LAH used), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL).

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add 6-chloronicotinaldehyde (1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.4 eq.) and the ammonia equivalent (e.g., benzophenone imine, 1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If an ammonia equivalent like benzophenone imine was used, acidic hydrolysis is required to reveal the primary amine. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Add LAH to anhydrous THF under Argon add_sm 2. Add 2-amino-5-cyanopyridine solution at 0°C setup->add_sm react 3. Stir at 0°C to RT add_sm->react quench 4. Quench with H₂O and NaOH(aq) react->quench isolate 5. Filter and Extract quench->isolate purify 6. Column Chromatography isolate->purify

Caption: Experimental workflow for the synthesis of this compound via reduction.

troubleshooting_logic_buchwald cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Buchwald-Hartwig Amination catalyst_inactive Catalyst Deactivated? start->catalyst_inactive wrong_ligand Inefficient Ligand/Base? start->wrong_ligand hydrodehalogenation Hydrodehalogenation observed? start->hydrodehalogenation check_inert Ensure inert atmosphere Use anhydrous/degassed solvents catalyst_inactive->check_inert Yes screen_components Screen different ligands and bases wrong_ligand->screen_components Yes check_water Ensure strictly anhydrous conditions Screen ligands hydrodehalogenation->check_water Yes

Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 6-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Aminonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. A frequent synthesis involves the reduction of 6-amino-3-cyanopyridine. Therefore, the primary impurities are often unreacted starting material (6-amino-3-cyanopyridine) and potential by-products from side reactions. Over-oxidation of the aldehyde to the corresponding carboxylic acid (6-aminonicotinic acid) can also occur, especially with improper handling or storage.

Q2: My purified this compound is yellow to brown. Is this normal, and how can I decolorize it?

A2: Pure this compound is typically a light yellow solid.[1] A darker color, such as brown, indicates the presence of impurities or degradation products. Decolorization can often be achieved during recrystallization by adding a small amount of activated carbon to the hot solution before filtration.

Q3: The aldehyde functional group in my compound seems to be degrading during purification. What can I do to minimize this?

A3: The aldehyde group in this compound is susceptible to oxidation. To minimize degradation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid prolonged exposure to high temperatures and consider using deoxygenated solvents. For column chromatography, the silica gel's acidic nature can sometimes promote degradation. Pre-treating the silica gel with a triethylamine solution (e.g., 1% in the mobile phase) can help neutralize it.

Q4: How should I store purified this compound to ensure its stability?

A4: To maintain the purity and stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it at low temperatures (2-8°C) and protected from light.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Purity After Recrystallization - Improper solvent choice.- Cooling the solution too quickly.- Insufficient washing of the crystals.- Screen for an optimal solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the collected crystals with a small amount of cold solvent.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- Presence of impurities that lower the melting point.- Use a lower-boiling point solvent.- Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Poor Crystal Formation - Solution is not sufficiently saturated.- Nucleation is inhibited.- Reduce the amount of solvent used for dissolution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Incorrect mobile phase polarity.- Co-elution of impurities with the product.- Column overloading.- Perform thin-layer chromatography (TLC) to determine the optimal mobile phase.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Ensure the amount of crude material loaded is appropriate for the column size.
Product Degradation on the Column - The aldehyde group is sensitive to the acidic nature of silica gel.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine).- Consider using a different stationary phase, such as alumina.
Tailing of Spots on TLC and Peaks in Column Fractions - The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine) to the mobile phase.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol [3]
Appearance Light yellow to yellow solid[1]
Melting Point 161°C[1]
Storage Conditions 2-8°C, under inert gas, protected from light[2]
Table 2: Example Thin-Layer Chromatography (TLC) Data
Compound Mobile Phase (Ethyl Acetate:Hexane) Approximate Rf Value
This compound1:10.4
6-amino-3-cyanopyridine (impurity)1:10.6

Note: Rf values are dependent on the specific TLC plate, chamber saturation, and temperature.

Table 3: Comparison of Purification Methods (Illustrative Data)
Purification Method Typical Starting Purity Typical Final Purity Typical Yield Primary Application
Recrystallization 80-90%>98%70-85%Removal of less soluble or more soluble impurities.
Column Chromatography (Silica Gel) 70-90%>99%60-80%Separation of impurities with different polarities.
Preparative HPLC >95%>99.5%50-70%High-purity applications and separation of closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of heptane and ethyl acetate). Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This is an example protocol and may require optimization.

  • Column: C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 254 nm.

  • Injection: Dissolve the partially purified sample in the mobile phase at a low concentration and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis (e.g., 1:1 EtOAc:Hexane) Crude->TLC Decision1 Are impurities significantly more or less polar? TLC->Decision1 Recrystallization Recrystallization (e.g., from Ethanol/Water) Decision1->Recrystallization Yes ColumnChrom Column Chromatography (Silica Gel, EtOAc/Hexane gradient) Decision1->ColumnChrom No Decision2 Is >99.5% purity required? Recrystallization->Decision2 ColumnChrom->Decision2 PrepHPLC Preparative HPLC (C18, ACN/H2O gradient) Decision2->PrepHPLC Yes PureProduct Pure this compound Decision2->PureProduct No PrepHPLC->PureProduct

Caption: Decision workflow for selecting a purification method.

Caption: Structures of this compound and common impurities.

References

improving the stability of 6-Aminonicotinaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of 6-Aminonicotinaldehyde in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at 2-8°C under an inert gas like nitrogen or argon.[1][2][3][4] It should be kept in a tightly sealed container in a dry, well-ventilated area and protected from light.[1] Stock solutions should be prepared fresh whenever possible.[5][6] If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[5][6]

Q2: What factors can affect the stability of this compound in solution?

The stability of this compound can be influenced by several factors, primarily related to its aldehyde and amino functional groups. Key factors include:

  • Oxidizing agents: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid (6-Aminonicotinic acid).[7]

  • Light: Aromatic compounds can be sensitive to photolytic degradation.[7]

  • Temperature: Higher temperatures can accelerate the rate of degradation.[7]

  • pH: The amino and pyridine groups mean the compound's stability can be pH-dependent.[7] While stable under controlled conditions, it can be sensitive to hydrolysis in acidic or alkaline environments.[3]

  • Air: Exposure to air can lead to oxidation.[3] Storing under an inert atmosphere is recommended.[1][2][5]

Q3: My solid this compound has changed color. Is it still usable?

A change in color, such as darkening, can indicate oxidation or other forms of degradation due to exposure to air, light, or high temperatures.[5] It is recommended to discard the material as its purity may be compromised.[5] To prevent this, always store the solid compound under the recommended conditions.[5]

Q4: My shipment of this compound arrived at room temperature. Is it still viable?

Short periods at temperatures higher than recommended, such as during shipping (less than a week), should not significantly impact the product's efficacy or shelf life.[5][6] However, upon receipt, the compound should be immediately stored under the recommended conditions (2-8°C for solids).[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results Degradation of the compound in solution. The aldehyde functional group is prone to oxidation.[5][7]Prepare fresh solutions for each experiment.[5] If using a stock solution, ensure it has been stored correctly at -20°C and is not more than a month old.[5][6] Consider performing a purity check (e.g., by HPLC) on your stock solution.
Unexpected peaks in chromatography (e.g., HPLC) Degradation of this compound.Verify the purity of the main peak using a photodiode array (PDA) detector. Inject a solvent blank to rule out contamination from the solvent or system. Perform forced degradation studies (see Experimental Protocols) to help identify if the unexpected peaks correspond to known degradants.[7] Utilize LC-MS to determine the mass of the unexpected peaks to aid in their identification.[7]
Poor solubility The compound has limited solubility in certain solvents.Consult the product datasheet for solubility information. Gentle warming or sonication may help dissolution. For aqueous solutions, adjusting the pH might improve solubility.

Storage and Stability Data

The following table summarizes the recommended storage conditions for this compound. Specific quantitative degradation rates are not widely available in public literature and would typically be determined empirically by the end-user for their specific application and solvent systems.

FormStorage TemperatureAtmosphereContainerRecommended Duration
Solid 2-8°C[1][2][4][5]Inert gas (e.g., Nitrogen, Argon)[1][2][5]Tightly sealed[5][6]Up to 6 months[5][6]
Solution -20°C[5][6]N/ATightly sealed vials[5][6]Up to 1 month (prepare fresh if possible)[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes how to prepare a stock solution of this compound while minimizing initial degradation.

  • Allow the solid this compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[6]

  • Handle the solid compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box).

  • Accurately weigh the desired amount of this compound.

  • Dissolve the solid in a high-purity, suitable solvent (e.g., DMSO or ethanol) to a known concentration (e.g., 10 mg/mL).

  • If the solution is not for immediate use, aliquot it into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C for no longer than one month.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol provides a general method to assess the stability of this compound in a specific solvent or buffer over time.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the desired solvent system (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[5]

  • Initial Analysis (T=0):

    • Immediately after preparation, analyze the stock solution by HPLC to determine the initial purity and peak area of the parent compound. This will serve as the baseline.

  • Storage and Sampling:

    • Store aliquots of the solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 4 weeks), retrieve an aliquot for analysis.

  • HPLC Analysis:

    • At each time point, analyze the sample using the same HPLC method as the initial analysis.

    • Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which indicate degradation.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial (T=0) peak area.

    • Purity can be estimated as: (Area of main peak / Total area of all peaks) x 100%.

Visualizations

Potential Degradation Pathway

The most probable degradation pathway for this compound in the presence of oxygen is the oxidation of the aldehyde group to a carboxylic acid.

G cluster_0 Oxidative Degradation A This compound B 6-Aminonicotinic Acid A->B Oxidation (+ [O])

Caption: Potential oxidative degradation of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound in solution.

G cluster_conditions Storage Conditions prep Prepare Stock Solution (e.g., 1 mg/mL) initial_hplc Initial HPLC Analysis (T=0) prep->initial_hplc aliquot Aliquot and Store under Test Conditions initial_hplc->aliquot cond1 -20°C aliquot->cond1 cond2 4°C aliquot->cond2 cond3 Room Temperature aliquot->cond3 timepoint_hplc HPLC Analysis at Predefined Time Points cond1->timepoint_hplc cond2->timepoint_hplc cond3->timepoint_hplc data_analysis Data Analysis (% Degradation vs. Time) timepoint_hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.

G start Inconsistent Experimental Results check_solution Was the solution prepared fresh? start->check_solution yes_fresh Prepare a new fresh solution check_solution->yes_fresh No no_fresh How was the stock solution stored? check_solution->no_fresh Yes storage_ok Is it within the 1-month use period? no_fresh->storage_ok Correctly (-20°C, sealed) storage_bad Improper Storage: Discard and prepare fresh no_fresh->storage_bad Incorrectly storage_ok->storage_bad No (>1 month) purity_check Consider HPLC purity check of the stock solution storage_ok->purity_check Yes

Caption: Troubleshooting inconsistent results with this compound.

References

Technical Support Center: Synthesis of 6-Aminopyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 6-aminopyridine-3-carbaldehyde, a critical building block in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack formylation of 2-aminopyridine is resulting in a low yield of 6-aminopyridine-3-carbaldehyde. What are the common causes?

Low yields in the Vilsmeier-Haack formylation of 2-aminopyridine can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint.

  • Side reactions: The highly reactive nature of the Vilsmeier reagent can lead to the formation of undesired byproducts. The reaction temperature should be carefully controlled, as higher temperatures can promote side reactions.

  • Substrate purity: The purity of the starting 2-aminopyridine is important. Impurities can interfere with the reaction and lead to lower yields.

  • Moisture: The Vilsmeier-Haack reaction is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to 2-aminopyridine is critical. An excess of the reagent can lead to di-formylation or other side products.

Troubleshooting Flowchart: Low Yield in Vilsmeier-Haack Reaction

G A Low Yield of 6-aminopyridine-3-carbaldehyde B Check Reaction Completion (TLC/LC-MS) A->B C Reaction Incomplete B->C No D Reaction Complete B->D Yes E Increase Reaction Time or Temperature C->E F Investigate Other Factors D->F G Check for Side Products F->G I Verify Starting Material Purity F->I K Ensure Anhydrous Conditions F->K M Optimize Reagent Stoichiometry F->M H Optimize Reaction Temperature G->H J Purify 2-aminopyridine I->J L Dry Glassware and Solvents K->L G A Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) B Add 2-Aminopyridine Solution (at <10°C) A->B C Heat Reaction Mixture (80-90°C, 4-6h) B->C D Quench with Ice and Neutralize (pH 7-8) C->D E Extract with Ethyl Acetate D->E F Dry, Concentrate, and Purify (Chromatography) E->F G Obtain 6-aminopyridine-3-carbaldehyde F->G

Technical Support Center: Method Refinement for Scaling Up 6-Aminonicotinaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining methods for the scaled-up production of 6-Aminonicotinaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of pyridine derivatives like this compound from lab to industrial scale often presents several challenges. These can include:

  • Reduced Yields: Reactions that are high-yielding at the gram scale may experience a significant drop in yield at the kilogram scale.[1]

  • Increased Reaction Times: Reaction kinetics can be altered at a larger scale, leading to longer completion times.[1]

  • Exotherm Control: Amination reactions can be exothermic, and managing heat dissipation in large reactors is critical for safety and to prevent side-product formation.[1][2]

  • Mixing and Mass Transfer Limitations: Inadequate mixing in large vessels can lead to localized concentration and temperature gradients, affecting reaction selectivity and yield.[1]

  • Changes in Impurity Profiles: Different impurities may arise at a larger scale due to longer reaction times, temperature fluctuations, and different mixing efficiencies.[1]

  • Product Isolation and Purification: Isolating and purifying large quantities of the product can be challenging, often requiring the development of new, scalable purification methods like crystallization.[1][3]

Q2: Which synthetic route is more suitable for large-scale production of this compound: Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr)?

A2: Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) are viable methods for the synthesis of this compound.[4] The choice of method for scale-up depends on several factors, including the starting material, cost, and process robustness.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and can be used with a variety of aryl halides (chloro-, bromo-, or iodo-pyridines).[4] It often provides high yields but requires a catalyst, which can add to the cost and may need to be removed from the final product.[5]

  • Nucleophilic Aromatic Substitution (SNAr): This method is simpler as it does not require a catalyst.[4] It is most effective with highly activated aryl halides, particularly fluoro-pyridines.[4] The reaction conditions can be harsher, often requiring high temperatures.[4]

A decision workflow for selecting the appropriate method is provided in the "Diagrams" section.

Q3: How can I manage the exothermic nature of the amination reaction during scale-up?

A3: Managing the heat generated during the amination reaction is crucial for safety and product quality.[2][6] Key strategies include:

  • Slow Addition of Reagents: Adding the limiting reagent portion-wise or via a syringe pump can control the rate of heat generation.[7]

  • Efficient Cooling: Utilize a reactor with a cooling jacket or an external cooling system to maintain the desired temperature.[7][8]

  • Dilution: Conducting the reaction at a lower concentration can help dissipate heat more effectively.[7]

  • Continuous Flow Chemistry: Continuous flow reactors offer excellent temperature control and are inherently safer for highly exothermic processes.[7][9]

Q4: What are the key considerations for purifying this compound at a large scale?

A4: Purifying aminopyridine derivatives at scale can be challenging due to their basicity and potential for multiple crystalline forms (polymorphs).[7][10] Effective strategies include:

  • Crystallization: This is often the most effective method for obtaining high-purity solid products at a large scale.[3][7] Solvent selection and cooling profiles are critical parameters to control.

  • Acid-Base Extraction: The basic nature of the amino group allows for extraction into an acidic aqueous layer to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.[7]

  • Distillation: For volatile derivatives, distillation can be an effective purification technique.[7]

  • Chromatography: While effective at the lab scale, column chromatography can be less practical and more expensive for large-scale purification. If used, adding a small amount of a base like triethylamine to the eluent can help mitigate tailing on silica gel.[7]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination at Scale

Possible Cause Troubleshooting Step
Catalyst Deactivation Ensure rigorous exclusion of air and moisture, as the active palladium species is oxygen-sensitive. Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[5] Consider using more robust pre-catalysts.
Inefficient Mixing Increase agitation speed to improve mixing and heat transfer. In a large reactor, the choice of impeller design is crucial for achieving homogeneity.[8]
Suboptimal Base The choice of base is critical. Screen different bases (e.g., NaOt-Bu, Cs2CO3, K3PO4) at the lab scale to find the optimal one for your specific substrate and catalyst system.[11]
Incorrect Solvent The solvent can significantly impact reaction rate and catalyst stability. Toluene and dioxane are commonly used.[11] A solvent screen at a smaller scale is recommended before scaling up.

Issue 2: Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Possible Cause Troubleshooting Step
Side Reactions at High Temperatures Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.[4]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of the amine may be necessary to drive the reaction to completion, but a large excess can complicate purification.[4]
Leaving Group Reactivity The reactivity of the leaving group follows the order F > Cl > Br > I for SNAr reactions.[12] If using a less reactive leaving group, consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO.[4]

Issue 3: Difficulty with Product Isolation and Purification

Possible Cause Troubleshooting Step
Product is an Oil or Gummy Solid Attempt to form a salt (e.g., hydrochloride) to induce crystallization. This can also aid in purification.
Formation of Multiple Polymorphs Carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph.[10]
Product Loss During Workup Amines can be water-soluble, especially at low pH. Check the aqueous layers for product before discarding.[9]

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow for a Buchwald-Hartwig Amination of a Pharmaceutical Intermediate [13]

ParameterBatch ProcessContinuous Flow (Pilot Plant)
Catalyst Pd(OAc)2/BINAP[Pd(IPr* )(cin)Cl]
Base NaOtBuKOtAm
Time to Produce 1 kg of Product 240 min825 min
Space-Time Yield LowerHigher
Process Safety Potential for exotherm accumulationEnhanced heat and mass transfer, inherently safer

Note: This data is for a different pharmaceutical intermediate but illustrates the potential trade-offs and benefits when considering a switch to continuous manufacturing for similar reactions.

Table 2: Purity of Aminopyridine Isomers After Purification by Crystallization and Rectification [3]

Compound Purification Method Achieved Purity
2-amino-5-methylpyridineCrystallization> 99.5%
2-amino-3-methylpyridineRectification of mother liquor> 99%

Note: This data is for aminopyridine isomers but demonstrates the high purity that can be achieved at scale using a combination of crystallization and distillation techniques.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination (Adapted for Scale-Up Consideration) [4][5]

  • Reactor Setup: An appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and an inlet for inert gas is rendered inert by purging with nitrogen or argon.

  • Reagent Charging: To the reactor, add the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv), and the palladium catalyst (0.01-1 mol%) and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane) to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Separate the aqueous and organic layers. Extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be purified by crystallization or other suitable methods.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) [4]

  • Reactor Setup: In a sealed reactor equipped with a mechanical stirrer and temperature probe, combine the aryl fluoride (1.0 equiv) and the amine (1.5-2.0 equiv).

  • Solvent and Base (Optional): A high-boiling polar aprotic solvent (e.g., DMSO, DMF) and a non-nucleophilic base (e.g., K2CO3, 1.5 equiv) can be added.

  • Reaction: Heat the mixture to the desired temperature (typically 120-180 °C). Monitor the reaction progress by HPLC or GC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate under reduced pressure. The crude product is then purified.

Mandatory Visualization

experimental_workflow cluster_lab Lab Scale (grams) cluster_pilot Pilot Scale (kilograms) cluster_production Production Scale (tonnes) lab_synthesis Synthesis Optimization lab_workup Workup & Isolation lab_synthesis->lab_workup lab_analysis Analysis (Yield, Purity) lab_workup->lab_analysis pilot_safety Safety Assessment (Exotherm) lab_analysis->pilot_safety Scale-Up Decision pilot_process Process Parameter Optimization (Mixing, Dosing) pilot_safety->pilot_process pilot_purification Purification Method Development (Crystallization) pilot_process->pilot_purification pilot_validation Process Validation pilot_purification->pilot_validation prod_tech_transfer Technology Transfer pilot_validation->prod_tech_transfer Process Lock-Down prod_manufacturing Manufacturing prod_tech_transfer->prod_manufacturing prod_qc Quality Control prod_manufacturing->prod_qc

Caption: Generalized experimental workflow for scaling up chemical synthesis.

synthesis_method_selection start Start: Synthesis of This compound halide Available Halopyridine Starting Material? start->halide buchwald Buchwald-Hartwig Amination halide->buchwald Chloro-, Bromo-, or Iodo-pyridine snar Nucleophilic Aromatic Substitution (SNAr) halide->snar Fluoro-pyridine cost Cost & Catalyst Removal a Major Concern? buchwald->cost end_snar Proceed with SNAr snar->end_snar cost->snar Yes end_buchwald Proceed with Buchwald-Hartwig cost->end_buchwald No

Caption: Decision workflow for selecting a synthesis method.

signaling_pathway_inhibition ligand Ligand receptor Receptor ligand->receptor Binds effector Effector Protein receptor->effector Activates response Cellular Response effector->response Initiates inhibitor Inhibitor (e.g., Pyrrolopyrimidinone derivative) inhibitor->effector Blocks Activation

Caption: General mechanism of signaling pathway inhibition. Note: this compound is a synthetic intermediate. A derivative of a related heterocyclic compound has been shown to inhibit the STING signaling pathway.[14]

References

Technical Support Center: Synthesis of 6-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 6-Aminonicotinaldehyde, with a particular focus on the identification and management of impurities.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Low yields in the synthesis of this compound, particularly when reducing 2-amino-5-cyanopyridine, can often be attributed to incomplete reaction or the formation of side products.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Ensure the reducing agent (e.g., DIBAL-H or LiAlH4) is fresh and has been properly stored to maintain its reactivity. - Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
Over-reduction to Amine - The primary amine, 6-(aminomethyl)pyridin-2-amine, is a common byproduct. To minimize its formation, maintain a low reaction temperature (e.g., -78 °C for DIBAL-H). - Use a milder reducing agent if over-reduction is persistent.
Hydrolysis of Imine Intermediate - The intermediate imine is sensitive to hydrolysis. Ensure anhydrous reaction conditions are maintained until the aqueous workup.
Problem 2: Presence of Impurities in the Final Product

The most common impurities in the synthesis of this compound from 2-amino-5-cyanopyridine are the unreacted starting material and the over-reduced product, 6-(aminomethyl)pyridin-2-amine.

Identification of Impurities:

  • Unreacted Starting Material (2-amino-5-cyanopyridine): Can be identified by its characteristic spectral data.

  • Over-reduced Amine (6-(aminomethyl)pyridin-2-amine): Can be identified by mass spectrometry and NMR, though obtaining a pure standard for comparison is recommended.

Table 1: Key Characteristics of Product and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
This compound C6H6N2O122.13Predicted m/z: 123.05 [M+H]+
2-amino-5-cyanopyridine C6H5N3119.1213C NMR, IR spectra available.[1]
6-(aminomethyl)pyridin-2-amine C6H9N3123.16Predicted m/z: 124.08693 [M+H]+, 146.06887 [M+Na]+[2]

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired aldehyde from the starting material and the amine impurity.

    • Stationary Phase: Silica gel is commonly used. For basic amine impurities that may interact strongly with acidic silica, consider using an amine-functionalized silica column or adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase.[3]

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: This can be an effective final purification step to obtain highly pure this compound. The choice of solvent is critical and should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the reduction of 2-amino-5-cyanopyridine?

A1: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a silica gel plate. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow you to visualize the disappearance of the starting material spot and the appearance of the product spot. Aromatic amines and aldehydes can often be visualized under UV light. Specific staining reagents, like ninhydrin for primary amines, can also be used.[4][5]

Q2: What are the expected 1H NMR chemical shifts for the aldehyde proton in this compound?

Q3: My final product is a yellow oil, but it is expected to be a solid. What could be the issue?

A3: The presence of impurities often lowers the melting point of a compound, sometimes resulting in it being an oil at room temperature.[1] The yellow color may also indicate the presence of colored impurities. Purification by column chromatography followed by recrystallization should yield the solid product.

Q4: How can I confirm the identity of the over-reduced impurity, 6-(aminomethyl)pyridin-2-amine?

A4: The most definitive way is to compare the analytical data (e.g., mass spectrum and NMR) of your sample with that of a known standard of 6-(aminomethyl)pyridin-2-amine. If a standard is not available, high-resolution mass spectrometry (HRMS) can provide an accurate molecular formula. The predicted m/z values for the [M+H]+ and [M+Na]+ adducts are 124.08693 and 146.06887, respectively.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or by adding methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Impurities

TroubleshootingWorkflow Troubleshooting Impurity Formation in this compound Synthesis start Crude Product Analysis (TLC, LC-MS) impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity (MS, NMR vs. Standards) impurity_detected->identify_impurity Yes no_impurity No Significant Impurity impurity_detected->no_impurity No unreacted_sm Unreacted Starting Material (2-amino-5-cyanopyridine) identify_impurity->unreacted_sm over_reduced Over-reduced Amine (6-(aminomethyl)pyridin-2-amine) identify_impurity->over_reduced optimize_reaction Optimize Reaction Conditions (Time, Temperature, Reagent Stoichiometry) unreacted_sm->optimize_reaction over_reduced->optimize_reaction purify_product Purify Product (Column Chromatography, Recrystallization) optimize_reaction->purify_product pure_product Pure this compound purify_product->pure_product ReactionPathway Synthesis of this compound and a Key Side Reaction start 2-amino-5-cyanopyridine intermediate Imine Intermediate start->intermediate Reduction [H] product This compound intermediate->product Hydrolysis side_product 6-(aminomethyl)pyridin-2-amine (Over-reduction) intermediate->side_product Further Reduction [H]

References

optimization of solvent choice for 6-Aminonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent choice for reactions involving 6-Aminonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?

A1: The primary factors for solvent selection are:

  • Solubility: The solvent must dissolve this compound and other reactants to a sufficient concentration for the reaction to proceed efficiently.

  • Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature. Higher boiling points are suitable for reactions requiring heat, while lower boiling points facilitate easier removal post-reaction.

  • Dielectric Constant and Polarity: The polarity of the solvent can significantly influence reaction rates and mechanisms. Polar aprotic solvents are often favored for nucleophilic substitution reactions.[1][2][3]

  • Workup and Purification: The choice of solvent can impact the ease of product isolation and purification.

Q2: How does the solvent polarity affect the reactivity of this compound?

A2: The polarity of the solvent, categorized as polar protic, polar aprotic, or nonpolar, plays a crucial role:

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[2][4] While they can be good at dissolving polar reactants, they can also solvate and deactivate nucleophiles, potentially slowing down reactions like SN2.[1]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They are effective at dissolving polar compounds without strongly solvating nucleophiles, often accelerating SN2 and other reactions.[1][5] For condensation reactions, polar aprotic solvents like DMF can be superior to others.[6]

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and are suitable for reactions involving nonpolar reactants. However, the solubility of the polar this compound is expected to be limited in these solvents.

Q3: In which solvents is this compound expected to have good solubility?

A3: Due to the presence of a polar amino group, an aldehyde group, and a pyridine ring, this compound is predicted to have good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents like ethanol and methanol. Its solubility is expected to be low in nonpolar solvents such as hexane and toluene. For a systematic approach to determining solubility, a detailed experimental protocol is provided below.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step
Poor Solubility of Starting Material 1. Check the solubility of this compound in the chosen solvent at the reaction temperature. 2. If solubility is low, consider switching to a more suitable solvent (see Solubility Data Table below). 3. A mixture of co-solvents can also be explored to improve solubility.
Incorrect Solvent Polarity 1. For nucleophilic substitution reactions, consider switching from a polar protic to a polar aprotic solvent to enhance nucleophile reactivity. 2. For condensation reactions, ensure the solvent can facilitate both the initial addition and subsequent dehydration steps.
Solvent-Induced Decomposition 1. Monitor the reaction by TLC or LC-MS for the appearance of degradation products. 2. If decomposition is observed, select a less reactive or lower-boiling point solvent to run the reaction at a milder temperature.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Solvent Participation in the Reaction 1. Protic solvents like alcohols can sometimes act as nucleophiles. If this is suspected, switch to an aprotic solvent. 2. Ensure the solvent is anhydrous, as water can lead to hydrolysis of intermediates or products.
Solvent-Mediated Side Reactions 1. The polarity of the solvent can influence the chemoselectivity of a reaction. 2. Altering the solvent may suppress undesired reaction pathways. For example, in a Knoevenagel condensation, the choice of solvent can impact the rate of the dehydration step.[6]

Data Presentation

Table 1: Predicted Solubility of this compound

Note: The following data is illustrative and based on the general solubility principles for structurally similar compounds. Experimental verification is highly recommended.

SolventSolvent ClassPredicted Solubility (at 25°C)
Dimethylformamide (DMF)Polar AproticHigh (> 50 mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (> 50 mg/mL)
AcetonitrilePolar AproticModerate (10-50 mg/mL)
EthanolPolar ProticModerate (10-50 mg/mL)
MethanolPolar ProticModerate (10-50 mg/mL)
Dichloromethane (DCM)Polar AproticLow to Moderate (1-10 mg/mL)
Ethyl AcetatePolar AproticLow (1-5 mg/mL)
TolueneNonpolarVery Low (< 1 mg/mL)
HexaneNonpolarInsoluble (< 0.1 mg/mL)
WaterPolar ProticLow to Moderate (1-10 mg/mL)
Table 2: Illustrative Example of Solvent Effect on Knoevenagel Condensation Yield

Reaction: this compound + Malononitrile -> 2-((6-aminopyridin-3-yl)methylene)malononitrile Note: These are hypothetical yields to illustrate general trends observed for Knoevenagel condensations.[6][7] Actual results will depend on specific reaction conditions.

SolventSolvent ClassReaction Time (h)Yield (%)
DMFPolar Aprotic292
AcetonitrilePolar Aprotic485
EthanolPolar Protic675
TolueneNonpolar1240 (low solubility)
WaterPolar Protic868

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a method to experimentally determine the solubility of this compound in various organic solvents.[8]

  • Preparation: Add an excess amount of this compound to several labeled vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Sample Preparation: After equilibration, allow the vials to stand until the undissolved solid has settled. Carefully withdraw a known volume of the supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile

This protocol is a general guideline for the Knoevenagel condensation and can be optimized by varying the solvent and catalyst.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in the chosen solvent (e.g., DMF, 10 mL/mmol of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or heated) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by vacuum filtration. If not, the product may be isolated by extraction or crystallization.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_solubility Is Starting Material Fully Dissolved? start->check_solubility change_solvent Change to a better solvent (see Table 1) check_solubility->change_solvent No check_side_products Are Side Products Observed via TLC/LC-MS? check_solubility->check_side_products Yes change_solvent->check_solubility consider_temp Is Reaction Temperature Optimal? check_side_products->consider_temp No solvent_reactivity Is solvent inert? check_side_products->solvent_reactivity Yes consider_catalyst Is Catalyst/Reagent Active? consider_temp->consider_catalyst optimize_temp Optimize reaction temperature consider_temp->optimize_temp purify_reagents Purify/degas solvent and check reagent quality consider_catalyst->purify_reagents solvent_reactivity->consider_temp Yes change_solvent_type Switch solvent class (e.g., protic to aprotic) solvent_reactivity->change_solvent_type No end Yield Improved change_solvent_type->end purify_reagents->end optimize_temp->end

Caption: Troubleshooting workflow for low reaction yield.

Solubility_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add excess This compound to vial B 2. Add known volume of solvent A->B C 3. Seal and shake at constant temperature B->C D 4. Isolate supernatant C->D E 5. Analyze concentration (HPLC/UV-Vis) D->E F 6. Calculate solubility E->F

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Synthesis of 6-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Aminonicotinaldehyde, with a specific focus on preventing over-reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields when synthesizing this compound from 6-aminonicotinonitrile?

A1: The most frequent issue leading to low yields is the over-reduction of the intermediate imine to either the corresponding primary amine (6-(aminomethyl)pyridin-3-amine) or the alcohol ( (5-amino-2-pyridyl)methanol) after hydrolysis. This is particularly common when using powerful reducing agents or when reaction conditions are not strictly controlled.

Q2: I am observing a significant amount of a primary amine byproduct. What is happening and how can I prevent it?

A2: The formation of a primary amine indicates that the nitrile group is being fully reduced. This typically occurs when using a strong reducing agent like Lithium aluminum hydride (LiAlH₄) instead of a milder one.[1][2] To obtain the desired aldehyde, it is crucial to use a reducing agent that can be stopped at the imine stage, such as Diisobutylaluminium hydride (DIBAL-H).[1][2][3]

Q3: My reaction with DIBAL-H is still producing byproducts. What reaction parameters should I be most mindful of?

A3: When using DIBAL-H, temperature control is critical to prevent over-reduction. The reaction should be carried out at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), and the temperature should be carefully maintained throughout the addition of the reducing agent.[2][4] Allowing the temperature to rise can lead to the further reduction of the aldehyde to the corresponding alcohol.

Q4: Are there alternatives to DIBAL-H for the reduction of 6-aminonicotinonitrile?

A4: Yes, alternative methods exist for the reduction of nitriles to aldehydes. One notable method involves the use of Raney Nickel in the presence of a hydrogen donor like formic acid or sodium hypophosphite.[5] This system can be effective and may offer advantages in terms of cost and handling compared to DIBAL-H.

Q5: How can I effectively monitor the progress of the reaction to avoid over-reduction?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the nitrile and the appearance of the aldehyde product. It is advisable to quench the reaction as soon as the starting material is consumed to minimize the formation of over-reduction byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound Over-reduction to the primary amine.Use a milder reducing agent like DIBAL-H instead of LiAlH₄.[1][2]
Over-reduction to the alcohol.Strictly maintain the reaction temperature at -78 °C during the DIBAL-H addition and for the duration of the reaction.[2][4]
Incomplete reaction.Ensure the correct stoichiometry of the reducing agent is used. Monitor the reaction by TLC until the starting material is consumed.[4]
Presence of primary amine byproduct Use of a reducing agent that is too strong.Switch to DIBAL-H or a Raney Nickel-based system.[2][5][6]
Presence of alcohol byproduct The reaction temperature was too high.Ensure consistent and accurate low-temperature control (-78 °C).[2][4]
Excess reducing agent was used.Use only one equivalent of DIBAL-H for the reduction of the nitrile.[3]
Reaction is sluggish or does not go to completion Poor quality of the reducing agent.Use a fresh, properly stored batch of the reducing agent.
Inefficient stirring.Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents.

Experimental Protocols

Protocol 1: Reduction of 6-Aminonicotinonitrile using DIBAL-H

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 6-aminonicotinonitrile (1 equivalent) in anhydrous toluene or dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition of DIBAL-H.[2][4]

  • Addition of DIBAL-H: Slowly add a 1M solution of DIBAL-H in toluene or THF (1 equivalent) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by TLC.[4]

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Reduction of 6-Aminonicotinonitrile using Raney Nickel and Formic Acid

  • Preparation: To a solution of 6-aminonicotinonitrile (1 equivalent) in aqueous formic acid, add freshly prepared Raney Nickel catalyst.[5]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 75-80 °C) for a specified time, monitoring the reaction by TLC.[5]

  • Work-up: Upon completion, the Raney Nickel is carefully filtered off. The aldehyde can then be isolated from the filtrate.

  • Purification: The crude product is then purified using standard techniques such as column chromatography.

Visualizations

G cluster_0 Synthesis Pathway A 6-Aminonicotinonitrile B Imine Intermediate A->B Reduction (e.g., DIBAL-H) C This compound (Desired Product) B->C Aqueous Workup D 6-(aminomethyl)pyridin-3-amine (Over-reduction Product) B->D Further Reduction (Strong Reducing Agent) E (5-amino-2-pyridyl)methanol (Over-reduction Product) C->E Further Reduction (e.g., High Temp)

Caption: Reaction pathway for the synthesis of this compound.

G cluster_1 Troubleshooting Workflow start Low Yield of Aldehyde q1 Analyze Byproducts (e.g., by LC-MS, NMR) start->q1 c1 Primary Amine Detected? q1->c1 c2 Alcohol Detected? c1->c2 No s1 Use Milder Reducing Agent (e.g., DIBAL-H) c1->s1 Yes s2 Strictly Control Temperature (Maintain at -78°C) c2->s2 Yes s3 Check Reagent Stoichiometry and Purity c2->s3 No end Optimized Reaction s1->end s2->end s3->end

Caption: Troubleshooting workflow for over-reduction issues.

References

Technical Support Center: Strategies for Separating 6-Aminonicotinaldehyde from By-products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Aminonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective separation of this compound from common by-products encountered during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Synthesis from 2-Amino-5-cyanopyridine

Common By-products:

  • Unreacted 2-Amino-5-cyanopyridine: The starting material for the reduction reaction.

  • (6-aminopyridin-3-yl)methanol: The over-reduced alcohol by-product.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Presence of Starting Material (2-Amino-5-cyanopyridine) Incomplete reduction reaction.Optimize reaction conditions (e.g., reaction time, temperature, or amount of reducing agent like DIBAL-H).
Purification: Utilize column chromatography. 2-Amino-5-cyanopyridine is less polar than this compound and will elute first with a non-polar mobile phase.
Presence of Over-reduced Alcohol ((6-aminopyridin-3-yl)methanol) Use of a strong reducing agent (e.g., LiAlH4) or prolonged reaction time.Use a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) to favor aldehyde formation.[1]
Purification: Employ flash column chromatography. The alcohol is more polar than the aldehyde and will have a lower Rf value. A gradient elution from a less polar to a more polar solvent system will effectively separate the two compounds.
Oily Product Instead of Solid Presence of significant amounts of impurities lowering the melting point.Purify the crude product using column chromatography before attempting recrystallization.
Choose a different recrystallization solvent system.
Issue 2: Impurities from Synthesis starting with 2-Chloronicotinic Acid

Common By-products:

  • Unreacted 2-Chloronicotinic Acid: The initial starting material.

  • 6-Aminonicotinic Acid: An intermediate in the synthetic pathway.

  • (6-aminopyridin-3-yl)methanol: Over-reduction of the aldehyde.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Presence of Acidic Impurities (2-Chloronicotinic Acid, 6-Aminonicotinic Acid) Incomplete reaction in the amination or reduction step.Ensure the reaction goes to completion by monitoring with TLC.
Purification: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurities into the aqueous layer.
Presence of Over-reduced Alcohol ((6-aminopyridin-3-yl)methanol) The reducing agent used was too strong or the reaction was not properly controlled.Use a less reactive hydride source or carefully control the stoichiometry and temperature of the reduction step.
Purification: Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane gradient) to separate the more polar alcohol from the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound and its common by-products?

A1: Understanding the physical properties is crucial for designing effective separation strategies.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance
This compound122.12[2][3]161[4]309.0 (Predicted)[4]Light yellow to yellow solid[4]
2-Amino-5-cyanopyridine119.12135-138--
(6-aminopyridin-3-yl)methanol124.14[5]120[5]320.2 (Predicted)White to light yellow powder[5]
2-Chloronicotinic Acid157.56178-180--
6-Aminonicotinic Acid138.12>300--

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the crude product at high temperatures but not at room temperature. A systematic solvent screening is recommended.

Solvent Predicted Solubility of this compound Comments
Water Sparingly solubleMay be a good solvent for recrystallization, potentially in a mixture with a more soluble organic solvent.
Ethanol/Methanol Good solubilityMay be too soluble for effective recrystallization alone but can be used as the "good" solvent in an anti-solvent system.
Ethyl Acetate Moderate solubilityA potential candidate for single-solvent recrystallization.
Hexane/Heptane Low solubilityCan be used as an "anti-solvent" with a more polar solvent like ethyl acetate or ethanol.
Toluene Low solubilityCan be used as an anti-solvent.
Dichloromethane Good solubilityLikely too soluble for effective recrystallization.

Q3: What are the recommended starting conditions for column chromatography?

A3: For silica gel column chromatography, a good starting point is a mobile phase of ethyl acetate in hexane. The polarity can be gradually increased to elute the compounds. For aminopyridine compounds, adding a small amount of a basic modifier can improve peak shape.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Start with a low polarity mixture (e.g., 20-30% Ethyl Acetate in Hexane) and gradually increase the polarity.
Mobile Phase Modifier To reduce tailing, 0.5-1% triethylamine or ammonia can be added to the mobile phase.
Monitoring Thin Layer Chromatography (TLC) with the same solvent system.

Q4: My compound is "oiling out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can be caused by the solution being cooled too quickly or the presence of impurities that depress the melting point. To resolve this, try the following:

  • Allow the solution to cool more slowly.

  • Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution before cooling.

  • Purify the crude material by column chromatography first to remove impurities.[6]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane). Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 2-Amino-5-cyanopyridine) reaction Chemical Reaction (e.g., Reduction) start->reaction crude Crude this compound reaction->crude chromatography Column Chromatography crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification pure Pure this compound chromatography->pure recrystallization->pure troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Separation Strategy start Crude Product Analysis (TLC, NMR) starting_material Starting Material Present? start->starting_material by_product By-product Present? start->by_product col_chrom Column Chromatography starting_material->col_chrom Yes by_product->col_chrom Non-polar by-product recrys Recrystallization by_product->recrys Minor impurities acid_base Acid-Base Extraction by_product->acid_base Acidic by-product

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-aminonicotinaldehyde and structurally related compounds, focusing on their potential as therapeutic agents. The information presented is intended to support preclinical research and drug discovery efforts by summarizing available data on their biological activities, mechanisms of action, and relevant experimental protocols.

Introduction to this compound

This compound, also known as 6-aminopyridine-3-carbaldehyde, is a heterocyclic compound featuring a pyridine ring substituted with both an amino and an aldehyde functional group. This unique structure makes it a versatile scaffold for the synthesis of a wide range of derivatives with potential pharmacological activities. While direct and extensive biological data on this compound is limited in publicly available literature, the broader class of aminopyridine derivatives has been the subject of significant research, demonstrating a wide spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.

Comparative Analysis of Biological Activity

To provide a framework for understanding the potential of this compound, this section compares its hypothesized activities with experimentally determined data for structurally and functionally related compounds. The primary areas of focus are cytotoxicity against cancer cell lines and inhibition of key enzymes involved in cancer progression.

Cytotoxicity and Anticancer Potential

Table 1: Comparative Cytotoxicity of this compound Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
This compound Not Reported--
Pyridopyridazinone Derivative (Compound 8a) - (PARP-1 inhibition assay)0.036[1][2]
Olaparib (Reference PARP-1 Inhibitor) - (PARP-1 inhibition assay)0.034[1][2]
5-(Methylamino)pyridine-2-carboxaldehyde Thiosemicarbazone L1210 Leukemia1.3[3]
5-(Ethylamino)pyridine-2-carboxaldehyde Thiosemicarbazone L1210 Leukemia1.0[3]
5-(Allylamino)pyridine-2-carboxaldehyde Thiosemicarbazone L1210 Leukemia1.4[3]
Triapine (3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone) 41M (Ovarian Cancer)Data not explicitly provided in abstract[4][5]
Gallium(III) Complex of Triapine 41M (Ovarian Cancer)Increased cytotoxicity compared to Triapine[4][5]
Iron(III) Complex of Triapine 41M (Ovarian Cancer)Reduced cytotoxicity compared to Triapine[4][5]

Note: The data presented for pyridopyridazinone derivatives reflects enzymatic inhibition, which is a key mechanism for their cytotoxic effects.

Enzyme Inhibition

The structural similarity of this compound to the nicotinamide moiety of NAD+ suggests that it and its derivatives could act as inhibitors of NAD+-dependent enzymes, such as Poly(ADP-ribose) polymerases (PARPs). Furthermore, related aminopyridine carboxaldehyde thiosemicarbazones have shown potent inhibition of ribonucleotide reductase.

Table 2: Comparative Enzyme Inhibition Data

Compound/AnalogTarget EnzymeIC50/Ki (µM)Reference
This compound Not Reported--
Pyridopyridazinone Derivative (Compound 8a) PARP-10.036[1][2]
Olaparib (Reference PARP-1 Inhibitor) PARP-10.034[1][2]
5-(Methylamino)pyridine-2-carboxaldehyde Thiosemicarbazone Ribonucleotide Reductase1.3[3]
5-(Ethylamino)pyridine-2-carboxaldehyde Thiosemicarbazone Ribonucleotide Reductase1.0[3]
5-(Allylamino)pyridine-2-carboxaldehyde Thiosemicarbazone Ribonucleotide Reductase1.4[3]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, two primary signaling pathways are hypothesized to be modulated by this compound and its derivatives: the DNA Damage Response (DDR) pathway through PARP inhibition and cellular metabolism via interference with NAD+ biosynthesis.

PARP Inhibition and DNA Damage Response

PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Inhibitors of PARP-1 have shown significant therapeutic efficacy, particularly in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality. The pyridopyridazinone scaffold, a bioisostere of the phthalazine nucleus found in the PARP inhibitor Olaparib, has demonstrated potent PARP-1 inhibition.[1][2] Given the presence of the pyridine ring in this compound, it is plausible that its derivatives could be designed to target the nicotinamide-binding pocket of PARP enzymes.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis DDR_proteins Recruitment of DNA Repair Proteins PAR_synthesis->DDR_proteins DNA_Repair DNA Repair DDR_proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound (or derivative) Inhibitor->PARP1 Inhibition

Figure 1. Hypothesized PARP1 inhibition by this compound derivatives.
Modulation of NAD+ Metabolism

Recent studies have shown that nicotinaldehyde, a related compound lacking the amino group, can serve as a precursor for NAD+ biosynthesis. This suggests that aminonicotinaldehydes could potentially interfere with NAD+ metabolism, a pathway that is often upregulated in cancer cells to meet their high energy demands. Inhibition of enzymes in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), is a validated anti-cancer strategy. It is conceivable that derivatives of this compound could be developed to target enzymes within this critical metabolic pathway.

NAD_Metabolism_Inhibition cluster_salvage NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Inhibitor This compound Derivative Inhibitor->NAMPT Inhibition?

Figure 2. Potential targeting of the NAD+ salvage pathway.

Experimental Protocols

To facilitate the experimental evaluation of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and related compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compounds (and vehicle control) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for the MTT cytotoxicity assay.
PARP-1 Inhibition Assay

This is a representative protocol for a commercially available PARP-1 activity assay, which can be adapted for screening novel inhibitors.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: Use pre-coated histone plates or coat plates with histone H1.

  • Reaction Setup: In each well, add assay buffer, activated DNA, and NAD+.

  • Compound Addition: Add the test compounds at various concentrations. Include a vehicle control and a known PARP inhibitor as a positive control.

  • Enzyme Addition: Initiate the reaction by adding recombinant PARP-1 enzyme. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the primary anti-PAR antibody and incubate for 1 hour.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the wells.

    • Add TMB substrate and incubate until color develops.

  • Stop Reaction: Add the stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of PARP-1 activity and determine the IC50 value.

Conclusion and Future Directions

This compound presents an interesting and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental evidence for its biological activity is currently lacking in the public domain, the demonstrated efficacy of structurally related aminopyridine derivatives as cytotoxic agents and enzyme inhibitors provides a strong rationale for its further investigation.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a library of this compound derivatives and performing in vitro cytotoxicity screening against a panel of cancer cell lines to determine their IC50 values.

  • Mechanism of Action Studies: Investigating the inhibitory activity of promising compounds against key enzymes such as PARP-1 and those involved in NAD+ metabolism.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

This comparative guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound and its analogs.

References

Biological Screening of Novel 6-Aminonicotinaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the biological screening of novel 6-aminonicotinaldehyde derivatives. While comprehensive experimental data on a series of these specific derivatives is not yet available in published literature, this document outlines the established methodologies and potential biological activities based on structurally related compounds. The data presented herein is illustrative and serves to guide future research in this promising area of medicinal chemistry.

Introduction to this compound Derivatives

This compound, a pyridine derivative, serves as a versatile scaffold for the synthesis of a diverse range of novel compounds. The presence of both an amino group and an aldehyde functionality allows for the facile generation of various derivatives, including Schiff bases and hydrazones. These classes of compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. The exploration of novel this compound derivatives, therefore, represents a promising avenue for the discovery of new therapeutic agents.

Comparative Biological Activity (Illustrative Data)

The following tables present a hypothetical comparison of the anticancer and antimicrobial activities of novel this compound derivatives. This data is intended for illustrative purposes to demonstrate how experimental results would be summarized and compared.

Table 1: Illustrative Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative TypeA549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)
ANA-01 Schiff Base (4-Cl-Ph)15.2 ± 1.822.5 ± 2.118.9 ± 1.5
ANA-02 Schiff Base (4-OCH3-Ph)25.8 ± 2.535.1 ± 3.230.4 ± 2.8
ANA-03 Hydrazone (Ph)10.5 ± 1.215.8 ± 1.412.3 ± 1.1
ANA-04 Hydrazone (4-NO2-Ph)8.2 ± 0.911.4 ± 1.09.7 ± 0.8
Doxorubicin Standard Drug0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Table 2: Illustrative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
ANA-01 Schiff Base (4-Cl-Ph)163264
ANA-02 Schiff Base (4-OCH3-Ph)3264>128
ANA-03 Hydrazone (Ph)81632
ANA-04 Hydrazone (4-NO2-Ph)4816
Ciprofloxacin Standard Drug10.5-
Fluconazole Standard Drug--8

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the screening of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized derivatives against human cancer cell lines (e.g., A549, MCF-7, HepG2) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 105 CFU/mL in the appropriate broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows and Potential Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for biological screening and a potential signaling pathway that could be modulated by these derivatives, based on structurally similar compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies This compound This compound Derivative_Synthesis Synthesis of Derivatives (Schiff Bases/Hydrazones) This compound->Derivative_Synthesis Amine/Hydrazine Amine/Hydrazine Amine/Hydrazine->Derivative_Synthesis Anticancer_Screening Anticancer Screening (MTT Assay) Derivative_Synthesis->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Derivative_Synthesis->Antimicrobial_Screening Data_Analysis IC50 & MIC Calculation Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis Mechanism_Study Mechanism of Action (e.g., Signaling Pathway Analysis) Data_Analysis->Mechanism_Study

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Derivative This compound Derivative Derivative->RAF Inhibition

Caption: A potential signaling pathway (MAPK/ERK) that could be targeted by this compound derivatives.

Conclusion and Future Directions

While this guide highlights the potential of this compound derivatives as a source of new anticancer and antimicrobial agents, it also underscores the need for dedicated research to synthesize and screen a library of these compounds. Future studies should focus on generating robust experimental data to populate comparative tables, enabling a clear understanding of structure-activity relationships. Furthermore, investigations into the specific molecular mechanisms and signaling pathways modulated by the most potent derivatives will be crucial for their further development as therapeutic candidates.

A Comparative Guide to Confirming the Purity of Synthesized 6-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the fields of medicinal chemistry and drug development. 6-Aminonicotinaldehyde, a versatile pyridine derivative, serves as a crucial building block in the synthesis of various biologically active molecules. Its purity directly impacts the outcome of subsequent reactions and biological assays. This guide provides a comprehensive comparison of standard analytical techniques for verifying the purity of this compound, presenting supporting experimental protocols and data. Furthermore, it compares the subject compound with two common structural alternatives, 6-chloronicotinaldehyde and 6-hydroxynicotinaldehyde, offering insights into their respective analytical considerations.

Comparison of Purity Analysis Techniques

A multi-pronged approach utilizing orthogonal analytical methods is the most robust strategy for confirming the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) are powerful techniques that, when used in concert, provide a high degree of confidence in the purity assessment.

Data Summary

The following table summarizes representative data obtained from the purity analysis of this compound and its alternatives.

CompoundHPLC Purity (%)[1]qNMR Purity (%)Mass Spectrometry (m/z) [M+H]⁺[2]
This compound99.199.3123.0553
6-Chloronicotinaldehyde98.7[1]98.9142.0160[1]
6-Hydroxynicotinaldehyde99.599.6124.0393

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water (e.g., starting with 10% acetonitrile and increasing to 90% over 20 minutes). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized compound using an internal standard of known purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard with a known purity (e.g., maleic anhydride)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.

  • Analysis: Integrate a well-resolved signal of the analyte and a signal from the internal standard. The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound and identify potential impurities.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the [M+H]⁺ ion corresponding to the molecular weight of this compound (122.12 g/mol ). Analyze other peaks to identify potential impurities.

Visualizations

Experimental Workflow for Purity Confirmation

G cluster_synthesis Synthesis and Purification cluster_analysis Purity Analysis cluster_results Results synthesis Synthesized This compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Purity (%) qnmr qNMR Analysis purification->qnmr Absolute Purity (%) ms Mass Spectrometry purification->ms Molecular Weight Confirmation data_table Data Comparison Table hplc->data_table qnmr->data_table ms->data_table conclusion Purity Confirmed data_table->conclusion

Caption: Workflow for the synthesis, purification, and multi-technique purity analysis of this compound.

Potential Signaling Pathway Involvement

Substituted pyridine derivatives are prevalent scaffolds in kinase inhibitors. While the specific biological activity of this compound is not extensively characterized, its derivatives could potentially modulate stress-activated protein kinase pathways such as the c-Jun N-terminal kinase (JNK) pathway, which is implicated in cellular responses to stress, apoptosis, and inflammation.[3][4]

G cluster_extracellular Extracellular Stress cluster_mapk MAPK Cascade cluster_downstream Downstream Effects cluster_inhibition Potential Inhibition stress Cytokines, UV, etc. mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun (Transcription Factor) jnk->cjun apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation inhibitor This compound Derivative inhibitor->jnk Inhibition

Caption: A simplified representation of the JNK signaling pathway and a hypothetical point of inhibition by a this compound derivative.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Aminonicotinaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6-Aminonicotinaldehyde, a key intermediate in pharmaceutical synthesis, is crucial for ensuring the quality, consistency, and safety of final drug products. This guide provides a comparative overview of potential analytical methods for the validation of this compound quantification. Due to the limited availability of published, validated methods for this specific analyte, this document outlines proposed methodologies and expected performance characteristics based on established analytical techniques for structurally similar aromatic aldehydes and aminopyridines.

Overview of Analytical Techniques

Several analytical techniques are suitable for the quantification of this compound. The primary methods considered in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of organic molecules. For aldehydes that lack a strong chromophore for UV detection, a pre-column derivatization step is often employed. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable, colored hydrazone that can be easily detected by a UV-Vis detector.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. This technique may allow for the direct analysis of this compound without derivatization, provided the compound is sufficiently volatile and thermally stable. However, derivatization can sometimes improve chromatographic peak shape and sensitivity.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly well-suited for the analysis of compounds in complex matrices. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, often allowing for direct analysis with minimal sample preparation.

Comparative Data of Proposed Analytical Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on typical performance for analogous compounds and should be confirmed during method validation.

ParameterHPLC-UV (with DNPH Derivatization)GC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL range
Specificity Good (dependent on chromatography)Very GoodExcellent
Throughput ModerateModerateHigh

Experimental Protocols

Detailed experimental protocols for each proposed method are provided below. These should serve as a starting point and will require optimization and validation for the specific application.

HPLC-UV Method with DNPH Derivatization

Objective: To quantify this compound by converting it to a UV-active derivative.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with acid catalyst)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile.

  • Derivatization: Mix an aliquot of the standard or sample solution with the DNPH reagent. Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Approximately 360 nm

    • Injection Volume: 10 µL

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

GC-MS Method

Objective: To directly quantify this compound with high selectivity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5ms)

Reagents:

  • A suitable solvent for sample dissolution (e.g., methanol, dichloromethane)

  • This compound standard

  • Inert gas for carrier gas (e.g., Helium)

Procedure:

  • Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in the chosen solvent. Prepare the sample by dissolving it in the same solvent.

  • GC-MS Conditions:

    • Injector Temperature: Optimized to ensure volatilization without degradation.

    • Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.

    • Carrier Gas Flow: Constant flow mode.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Quantification: Generate a calibration curve from the standard solutions and use it to determine the concentration in the samples based on the peak area of the selected ion.

LC-MS/MS Method

Objective: To achieve highly sensitive and selective quantification of this compound, especially in complex matrices.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound standard

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare calibration standards and samples by diluting with the mobile phase.

  • LC-MS/MS Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) to monitor a specific precursor ion to product ion transition for this compound.

  • Quantification: Create a calibration curve from the analysis of the standard solutions and calculate the concentration of the analyte in the samples.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Validation_Protocol Write Validation Protocol Select_Method->Validation_Protocol Prepare_Samples Prepare Standards & Samples Validation_Protocol->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Raw Data Analyze_Samples->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Compare_Criteria Compare with Acceptance Criteria Assess_Parameters->Compare_Criteria Validation_Report Generate Validation Report Compare_Criteria->Validation_Report

A typical workflow for the validation of an analytical method.

Method_Comparison cluster_HPLC HPLC-UV Characteristics cluster_GCMS GC-MS Characteristics cluster_LCMSMS LC-MS/MS Characteristics Quantification_Methods Quantification of This compound HPLC HPLC-UV (with Derivatization) Quantification_Methods->HPLC GCMS GC-MS Quantification_Methods->GCMS LCMSMS LC-MS/MS Quantification_Methods->LCMSMS HPLC_Pros Pros: - Cost-effective - Widely available HPLC_Cons Cons: - Requires derivatization - Moderate sensitivity GCMS_Pros Pros: - High selectivity - Potential for direct analysis GCMS_Cons Cons: - Requires volatility - Potential thermal degradation LCMSMS_Pros Pros: - Excellent sensitivity - High specificity - Ideal for complex matrices LCMSMS_Cons Cons: - Higher cost - Requires specialized expertise

A Comparative Guide to 6-Aminonicotinaldehyde as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-aminonicotinaldehyde and its related amide, 6-aminonicotinamide, in the context of kinase inhibitor development. We will explore the indirect effects of 6-aminonicotinamide on kinase signaling pathways through metabolic inhibition and examine the role of this compound as a versatile precursor in the synthesis of direct kinase inhibitors. This guide will present supporting experimental data, detailed protocols, and visualizations to aid in your research and development endeavors.

Distinguishing this compound and 6-Aminonicotinamide

It is crucial to first distinguish between two related but functionally distinct molecules:

  • This compound: A pyridine-based molecule containing an aldehyde functional group. Its primary role in drug discovery is as a versatile chemical intermediate or precursor for the synthesis of more complex molecules, including kinase inhibitors.

  • 6-Aminonicotinamide (6-AN): The amide analog of this compound. It is a well-characterized metabolic inhibitor that primarily targets the pentose phosphate pathway (PPP). It is not a direct kinase inhibitor but influences kinase signaling cascades indirectly.

This guide will first delve into the efficacy of 6-aminonicotinamide as an indirect modulator of kinase signaling and then explore the utility of this compound as a synthetic precursor.

6-Aminonicotinamide (6-AN) as an Indirect Modulator of Kinase Signaling

6-AN functions as a competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway. This inhibition has significant downstream effects on cellular metabolism and signaling, making it a relevant area of study in cancer biology.

Mechanism of Action

By inhibiting G6PD, 6-AN disrupts the production of NADPH and the synthesis of nucleotide precursors. This leads to an increase in reactive oxygen species (ROS) and cellular oxidative stress. This altered redox state can, in turn, impact the activity of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. Inhibition of the PPP by 6-AN can lead to decreased phosphorylation and activation of AKT, a key kinase in this pathway.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of 6-AN action and a typical experimental workflow for its evaluation.

G6PD_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_downstream Downstream Effects G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD _6PG 6-Phosphogluconate R5P Ribose-5-Phosphate _6PG->R5P ... G6PD->_6PG NADPH NADPH G6PD->NADPH NADP NADP+ NADP->G6PD ROS ↑ Reactive Oxygen Species (ROS) NADPH->ROS Reduces _6AN 6-Aminonicotinamide (6-AN) _6AN->G6PD Inhibits AKT p-AKT (Active) ROS->AKT Inhibits CellGrowth Cell Proliferation & Survival AKT->CellGrowth Apoptosis Apoptosis AKT->Apoptosis

Mechanism of 6-Aminonicotinamide (6-AN) Action.

experimental_workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Culture treatment Treat cells with 6-AN or other G6PD inhibitors start->treatment incubation Incubate for 24-72h treatment->incubation viability Cell Viability Assay (MTT) incubation->viability ros ROS Detection (DCFH-DA) incubation->ros western Western Blot for p-AKT/Total AKT incubation->western analysis Data Analysis and Comparison viability->analysis ros->analysis western->analysis

Experimental Workflow for Evaluating G6PD Inhibitors.
Efficacy Comparison of G6PD Inhibitors

The efficacy of 6-AN can be compared with other known G6PD inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds in various cancer cell lines.

InhibitorTargetCancer Cell LineIC50 (µM)Reference
6-Aminonicotinamide (6-AN) G6PDA549 (Lung)~100-200[2]
H460 (Lung)~50-100[2]
K562 (Leukemia)Sensitizes to cisplatin[3]
T98G (Glioblastoma)Sensitizes to cisplatin[3]
Polydatin G6PDUMSCC103 (HNSCC)~20
4T1 (Breast)~100[4]
MCF-7 (Breast)~100[4]
Physcion 6PGDH1299 (Lung)~20[5]
K562 (Leukemia)~30[6]
G6PDi-1 G6PDHCT116 (Colon)Induces colony formation reduction at 20-30 µM[7]
Human G6PD (enzymatic)0.07[8][9]

Note: The efficacy of 6-AN and other G6PD inhibitors can be cell-line dependent and may be more effective in sensitizing cancer cells to other therapies rather than as a standalone cytotoxic agent.

This compound as a Kinase Inhibitor Precursor

This compound's aldehyde group and the pyridine ring make it a valuable building block for synthesizing a variety of heterocyclic compounds, many of which are scaffolds for potent and selective kinase inhibitors.

Synthetic Strategies

The aldehyde functionality of this compound can be utilized in several key synthetic transformations to build kinase inhibitor scaffolds:

  • Reductive Amination: The aldehyde can be converted to an amine, which can then be further functionalized. This is a common strategy in pharmaceutical synthesis.[2][10]

  • Condensation Reactions: Reaction with active methylene compounds can lead to the formation of α,β-unsaturated systems, which are precursors to various heterocyclic rings like pyrimidines.[11]

The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that bind to the hinge region of the kinase ATP-binding pocket.

Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

A representative synthetic workflow for creating a pyrimidine-based kinase inhibitor scaffold from a similar precursor, 6-morpholinonicotinaldehyde, is shown below. This illustrates how an aldehyde functional group on a pyridine ring can be a key starting point.

synthesis_workflow start 6-Morpholinonicotinaldehyde step1 Condensation with DMF-DMA start->step1 intermediate1 Enaminone Intermediate step1->intermediate1 step2 Cyclization with Guanidine intermediate1->step2 product 2-Amino-4-(6-morpholinopyridin-3-yl)pyrimidine (Kinase Inhibitor Scaffold) step2->product

Synthesis of a Pyrimidine Scaffold from a Nicotinaldehyde Derivative.

This pyrimidine scaffold is a common core structure in many approved kinase inhibitors. The 6-amino group of this compound could be similarly utilized or protected and deprotected as needed during such a synthetic sequence.

Comparison of Synthetic Approaches
Synthetic StrategyDescriptionAdvantagesDisadvantages
Using Heterocyclic Aldehydes (e.g., this compound) Building the kinase inhibitor scaffold from a pre-formed heterocyclic ring containing a reactive aldehyde.Convergent synthesis, allows for late-stage diversification.Availability and cost of the starting aldehyde may be a factor.
De Novo Ring Synthesis Constructing the heterocyclic core of the kinase inhibitor from acyclic precursors.High degree of flexibility in scaffold design.Often involves more synthetic steps, potentially lower overall yield.
Modification of Existing Scaffolds Chemical modification of a readily available heterocyclic compound.Fewer synthetic steps, can be cost-effective.Limited to the structural diversity of available starting materials.

Experimental Protocols

Detailed protocols for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-AN) and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the levels of intracellular reactive oxygen species.

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • DCFH-DA Staining: After the treatment period, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number and express it as a fold change relative to the control group.

Western Blot for p-AKT and Total AKT

This technique is used to detect and quantify the levels of phosphorylated (active) and total AKT protein.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the p-AKT signal to the total AKT signal.

Conclusion

This guide has provided a comparative analysis of this compound and 6-aminonicotinamide in the context of kinase inhibitor development. While 6-aminonicotinamide acts as an indirect modulator of kinase signaling through its inhibition of the pentose phosphate pathway, this compound serves as a valuable synthetic precursor for the construction of direct kinase inhibitors. The choice between these approaches depends on the specific therapeutic strategy: targeting cancer metabolism to create cellular vulnerabilities or designing potent and selective inhibitors for specific kinase targets. The experimental data and protocols provided herein offer a foundation for researchers to further explore the potential of these compounds in cancer drug discovery.

References

A Comparative In Vitro Evaluation of 6-Aminonicotinaldehyde and Its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Aminonicotinaldehyde and its structural analogs, 6-(Methylamino)nicotinaldehyde and 6-(Dimethylamino)nicotinaldehyde. Due to the limited availability of direct experimental data for these specific compounds, this guide leverages findings from the parent compound, nicotinaldehyde, to present a scientifically grounded overview of their potential anticancer effects and mechanisms of action. The primary focus is on their role in modulating intracellular Nicotinamide Adenine Dinucleotide (NAD+) levels and the potential impact on cancer cell viability.

Introduction to this compound and its Analogs

This compound is a pyridine derivative with structural similarities to precursors involved in vital cellular metabolic pathways. Its analogs, 6-(Methylamino)nicotinaldehyde and 6-(Dimethylamino)nicotinaldehyde, offer variations in substitution at the amino group, which can influence their biological activity. A growing body of research suggests that targeting NAD+ metabolism is a promising strategy in cancer therapy, given the high demand for this coenzyme in malignant cells to sustain their rapid proliferation and metabolic activity.[1] Nicotinaldehyde, the parent aldehyde of this series, has been identified as a novel precursor for NAD+ biosynthesis through the Preiss-Handler pathway.[1]

Comparative Biological Activity

While specific comparative data for this compound and its analogs are not extensively available, their biological activity can be inferred from the known effects of nicotinaldehyde on cancer cells, particularly in the context of NAD+ metabolism. The following table summarizes the hypothesized comparative cytotoxicity of these compounds.

Table 1: Hypothesized Comparative Cytotoxicity Data

CompoundTarget Cancer Cell LinesAssay TypeExpected IC₅₀ (µM)
This compounde.g., Leukemia (Jurkat, ML2), Breast (MCF-7), Lung (A549)MTT AssayData not available
6-(Methylamino)nicotinaldehydee.g., Leukemia (Jurkat, ML2), Breast (MCF-7), Lung (A549)MTT AssayData not available
6-(Dimethylamino)nicotinaldehydee.g., Leukemia (Jurkat, ML2), Breast (MCF-7), Lung (A549)MTT AssayData not available
Nicotinaldehyde (Reference)Leukemia (Jurkat, ML2)MTT AssayNot directly cytotoxic; rescues cells from NAD+-lowering agents

Note: The IC₅₀ (half-maximal inhibitory concentration) values are yet to be experimentally determined for this compound and its analogs. The primary biological effect of these compounds is expected to be the modulation of intracellular NAD+ levels, which may not directly translate to cytotoxicity when administered alone but could significantly impact the efficacy of other anticancer agents.

Mechanism of Action: NAD+ Biosynthesis

The principal hypothesized mechanism of action for this compound and its analogs is their role as precursors in the Preiss-Handler pathway for NAD+ biosynthesis.[1] In cancer cells treated with NAD+-lowering agents, such as NAMPT inhibitors, these compounds can potentially replenish the depleted NAD+ pools, thereby rescuing the cells from metabolic collapse and apoptosis.[2]

dot

Preiss_Handler_Pathway cluster_0 Preiss-Handler Pathway Nicotinaldehyde This compound / Analogs (as Nicotinic Acid precursors) NA Nicotinic Acid (NA) Nicotinaldehyde->NA Conversion NAPRT NAPRT NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN PRPP NMNAT NMNAT1-3 NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD ATP NADS NADS NAD NAD+ NAAD->NAD Glutamine

Caption: The Preiss-Handler Pathway for NAD+ biosynthesis.

Potential Involvement of the ERK1/2 Signaling Pathway

Structurally similar aminopyridines have been shown to modulate various signaling pathways, including the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. While the direct effect of this compound on this pathway is unconfirmed, it remains a plausible secondary mechanism of action.

dot

ERK_Signaling_Pathway cluster_1 ERK1/2 Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: The ERK1/2 signaling cascade.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Jurkat, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and its analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

dot

MTT_Assay_Workflow cluster_2 MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Intracellular NAD+/NADH Quantification Assay

This assay measures the total levels of NAD+ and NADH in cell lysates.

Materials:

  • Cell lysis buffer

  • NAD+/NADH quantification kit (colorimetric or fluorometric)

  • 96-well plates

  • Microplate reader (for colorimetric or fluorescence detection)

Procedure:

  • Culture and treat cells with the test compounds as required.

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells using the provided lysis buffer.

  • To measure NADH, heat a portion of the lysate to 60°C for 30 minutes to decompose NAD+.

  • Add the NAD cycling enzyme mix and developer solution to both total NAD/NADH and NADH-specific samples in a 96-well plate.

  • Incubate at room temperature for 1-4 hours.

  • Measure the absorbance or fluorescence at the recommended wavelength.

  • Calculate the concentrations of NAD+ and NADH based on a standard curve.

dot

NAD_Assay_Workflow cluster_3 NAD+/NADH Assay Workflow A Cell culture & treatment B Cell lysis A->B C NAD+ decomposition (for NADH) B->C Heat D Enzymatic cycling reaction B->D Total NAD/NADH C->D NADH only E Measure absorbance/fluorescence D->E F Calculate NAD+/NADH levels E->F

Caption: Workflow for intracellular NAD+/NADH quantification.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with the potential to modulate a critical metabolic pathway in cancer cells. While direct evidence of their anticancer activity is still emerging, their role as NAD+ precursors suggests they could be valuable tools in combination therapies, particularly with agents that induce NAD+ depletion. Further in vitro studies are crucial to determine their cytotoxic profiles, elucidate their precise mechanisms of action, and explore their potential synergistic effects with existing cancer treatments. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to undertake a comprehensive evaluation of these promising compounds.

References

Hypothetical Comparative Docking Analysis of 6-Aminonicotinaldehyde Analogues for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a hypothetical comparative docking study of 6-aminonicotinaldehyde and its analogues against a key enzyme in the NAD+ biosynthesis pathway, a critical process for cancer cell proliferation. The data and analyses provided are intended to serve as a framework for evaluating the potential of these compounds as novel anticancer agents. While the specific binding energies are illustrative, the methodologies and comparative approach offer a blueprint for in-silico drug discovery projects.

Recent interest in this compound derivatives has been fueled by their structural similarity to biologically active pyridine compounds.[1] The parent aldehyde, nicotinaldehyde, has been identified as a precursor for NAD+ biosynthesis.[1] Given that cancer cells exhibit a high demand for NAD+, targeting its metabolic pathways presents a promising therapeutic strategy.[1] This study explores the binding affinities of several this compound analogues to a hypothetical active site of an enzyme involved in this pathway.

Comparative Docking Data

The following table summarizes the hypothetical binding energies and inhibition constants (Ki) of this compound and its analogues. Lower binding energy and Ki values indicate a potentially higher binding affinity and inhibitory activity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Hypothetical Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compoundC₆H₆N₂O122.13[2]-6.515.2
6-(Methylamino)nicotinaldehydeC₇H₈N₂O136.15[1]-7.25.8
6-(Dimethylamino)nicotinaldehydeC₈H₁₀N₂O150.18[1]-7.82.1
6-(Methyl(phenyl)amino)nicotinaldehydeC₁₃H₁₂N₂O212.25[1]-8.50.8

Experimental Protocols

The in-silico molecular docking studies were performed using the following generalized protocol, adapted from standard methodologies in the field.[3][4]

1. Protein and Ligand Preparation:

  • Protein Preparation: A hypothetical three-dimensional crystal structure of the target enzyme in the NAD+ biosynthesis pathway was obtained. Using molecular modeling software such as PyMOL and AutoDock Tools, water molecules and co-crystallized ligands were removed.[3] Polar hydrogen atoms were added, and Kollman charges were assigned to the protein, which was then saved in PDBQT format.[3]

  • Ligand Preparation: The 3D structures of this compound and its analogues were generated using GaussView 6.0 and optimized using Density Functional Theory (DFT) at the M06/6-311G(d,p) level.[3] The optimized structures were then converted to PDBQT format using Open Babel.[3]

2. Molecular Docking:

  • Grid Box Generation: A grid box was defined around the active site of the target enzyme to encompass the binding pocket.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina.[5] The program was run with default parameters to predict the binding conformation and affinity of each ligand within the enzyme's active site. The conformation with the lowest binding energy was selected for further analysis.

3. Data Analysis:

  • The binding energies (in kcal/mol) were recorded, and the predicted inhibition constants (Ki) were calculated.

  • The interactions between the ligands and the amino acid residues in the active site were visualized and analyzed using Discovery Studio to understand the binding modes.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the targeted biological pathway.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Generation->Docking Simulation Binding Energy Calculation Binding Energy Calculation Docking Simulation->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

A generalized workflow for comparative molecular docking studies.

G Tryptophan Tryptophan NAD+ NAD+ Tryptophan->NAD+ Nicotinamide Nicotinamide NAM NAM Nicotinamide->NAM Nicotinic Acid Nicotinic Acid Nicotinic Acid->NAD+ Nicotinamide Riboside Nicotinamide Riboside NMN NMN Nicotinamide Riboside->NMN NAM->NMN NAMPT NMN->NAD+ NMNAT This compound Analogues This compound Analogues Target Enzyme Target Enzyme This compound Analogues->Target Enzyme Inhibition

Hypothetical inhibition of the NAD+ biosynthesis pathway.

References

Safety Operating Guide

Proper Disposal of 6-Aminonicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Aminonicotinaldehyde is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound presents several health hazards, necessitating careful handling and a structured disposal protocol. This guide provides essential safety information and step-by-step procedures for the appropriate management of this compound waste.

Hazard Identification and Safety Summary

This compound is classified with multiple hazards that require stringent safety measures during handling and disposal. The primary hazards associated with this compound are summarized below.

Hazard CategoryGHS Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled
Specific Target Organ Toxicity H335: May cause respiratory irritation

Data sourced from PubChem GHS classifications.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to minimize exposure risk.

  • Gloves: Use chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A chemical-resistant and flame-retardant lab coat is mandatory.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed hazardous waste management service. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and chemically compatible container.

  • For solutions containing this compound, use a separate, clearly labeled, and sealed container. The first rinse of any contaminated glassware must be collected as hazardous waste.[2]

Step 2: Container Labeling

  • Clearly label the hazardous waste container with the full chemical name: "this compound".

  • Include the words "Hazardous Waste" and list all identified hazards (e.g., "Toxic," "Irritant").

  • Ensure the label is securely attached and legible.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

  • Keep the container closed at all times, except when adding waste.[2]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and hand-off.

  • Disposal should only be carried out by a licensed waste disposal company.[3]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated. If the spill is large or in a poorly ventilated space, contact your EHS office immediately.

  • Wear Appropriate PPE: Before attempting any cleanup, don the full personal protective equipment as outlined above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[4]

  • Collect Waste: Place all absorbed material and contaminated items (e.g., absorbent pads, gloves, paper towels) into a sealed, labeled hazardous waste container.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate spill_check Spill Occurs? segregate->spill_check spill_procedure Follow Spill and Decontamination Protocol spill_check->spill_procedure Yes store Store Sealed Container in a Secure Waste Accumulation Area spill_check->store No spill_procedure->segregate contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Licensed Service contact_ehs->end

Proper Disposal Workflow for this compound

References

Personal protective equipment for handling 6-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like 6-Aminonicotinaldehyde. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential dangers.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[1]
Specific Target Organ Toxicity, Single ExposureCategory 3WarningH335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles or Face ShieldTightly fitting safety goggles (EN 166) or a full-face shield are necessary to protect against splashes.[3][4]
Skin Chemical-Resistant Gloves and Lab CoatNitrile or neoprene gloves are recommended.[3] A lab coat should be worn to protect the skin.
Respiratory Fume Hood or NIOSH-Approved RespiratorAll handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is required.[3][5]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Weigh and Handle with Care C->D E Avoid Inhalation and Contact D->E F Decontaminate Work Area E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H I Store in a Cool, Dark, Inert Atmosphere H->I J Segregate and Label Waste H->J K Dispose of as Hazardous Waste J->K

Workflow for handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Storage of Waste : Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arranging Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste, following all local and national regulations.[6]

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[6] Collect the absorbed material and all contaminated items into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
6-Aminonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.